molecular formula C12H9NO2 B162062 2-(Pyridin-3-yl)benzoic acid CAS No. 134363-45-4

2-(Pyridin-3-yl)benzoic acid

Cat. No.: B162062
CAS No.: 134363-45-4
M. Wt: 199.2 g/mol
InChI Key: DRGNPLUCFXKUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)benzoic acid ( 134363-45-4) is an organic compound with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol . This solid compound features a benzoic acid group linked directly to a pyridin-3-yl group via a carbon-carbon bond, creating a biphenyl-like scaffold that is of significant interest in medicinal chemistry and materials science . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily generate amides or esters, or to use the molecule as a building block for larger, more complex structures. Research Applications: While specific biological mechanisms for this exact compound are not fully detailed in the available literature, its structure suggests broad utility. It serves as a key synthetic intermediate in the development of potential pharmaceutical candidates, particularly in constructing molecules that mimic biphenyl systems. Researchers also explore its use in the synthesis of metal-organic frameworks (MOFs) and ligands for catalysis, leveraging the coordinating ability of the nitrogen atom in the pyridine ring. Safety & Handling: This product is labeled with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to standard safety protocols, including the use of personal protective equipment and handling in a well-ventilated environment. Precautions include avoiding breathing dust/fume/gas and carefully washing after handling . Quality & Storage: For optimal stability, the compound should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGNPLUCFXKUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375187
Record name 2-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134363-45-4
Record name 2-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid, a biphenyl-like heterocyclic compound, is a molecule of interest in medicinal chemistry and materials science. Its structural motif, featuring a benzoic acid moiety linked to a pyridine ring, imparts a unique combination of acidic and basic functionalities, influencing its physicochemical properties and potential biological interactions. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental and computed data. Detailed methodologies for the determination of these properties are also presented to aid in further research and application.

Core Physical and Chemical Properties

The fundamental identifiers and computed properties of this compound are summarized below. These values provide a foundational understanding of the molecule's size, shape, and electronic characteristics.

PropertyValueSource
IUPAC Name 2-pyridin-3-ylbenzoic acidPubChem[1]
CAS Number 134363-45-4PubChem[1]
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.21 g/mol PubChem[1]
Exact Mass 199.063328530 DaPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 50.2 ŲPubChem[1]
Complexity 230PubChem[1]

Experimentally Determined and Calculated Physical Properties

This section details key physical properties that are crucial for the handling, formulation, and development of this compound.

Melting Point

The melting point is a critical indicator of purity and is essential for various stages of drug development, including formulation and stability studies.

PropertyValueMethodSource
Melting Point 185 °CExperimentalchemBlink[2]
Boiling Point
PropertyValueMethod
Boiling Point 409.0±28.0 °CPredicted
Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities.

PropertyValueConditionsMethodSource
Solubility 2.2 g/L25 °CCalculatedchemBlink[2]

The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine ring. It is likely to exhibit higher solubility in both acidic and basic aqueous solutions compared to neutral pH. It is also expected to be soluble in various organic solvents.[3][4][5][6]

Acidity Constant (pKa)
PropertyValueMethod
pKa (acidic) ~4-5Predicted (based on benzoic acid, pKa ≈ 4.20)[7][8]
pKa (basic) ~5Predicted (based on pyridinium ion, pKa ≈ 5.25)[7]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a complete set of experimental spectra for this specific isomer is not widely published, representative data for related compounds and general expectations are described below.

TechniqueExpected Key Features
¹H NMR Aromatic protons in the range of 7-9 ppm. A broad singlet for the carboxylic acid proton downfield (>10 ppm).
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic carbon around 165-175 ppm.
FTIR A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹).[9]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z = 199. Fragmentation patterns corresponding to the loss of COOH (m/z = 154) and other fragments of the pyridine and benzene rings.[10]

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially. Once the approximate melting range is observed, the measurement is repeated with a fresh sample, and the temperature is increased slowly (1-2 °C/min) as it approaches the expected melting point. The temperatures at which the first liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), flasks, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.

  • Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of this compound of known concentration.

  • Procedure:

    • A known volume of the this compound solution is placed in a beaker with the pH electrode and stirrer.

    • The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of titrant.

    • To determine the pKa of the pyridinium ion, a separate titration is performed with the standardized HCl solution.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physicochemical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity FTIR->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility pKa pKa Measurement Purity->pKa LogP Lipophilicity (LogP) Determination Purity->LogP

Figure 1: Workflow for the synthesis and physicochemical characterization of this compound.

Signaling Pathway Context: Potential as a Kinase Inhibitor Intermediate

While no specific signaling pathways directly involving this compound are extensively documented, its structural motifs are present in numerous kinase inhibitors. For instance, the aminopyrimidine scaffold, which can be synthesized from pyridinylbenzoic acid derivatives, is a common core in many tyrosine kinase inhibitors used in cancer therapy. The diagram below illustrates a generalized signaling pathway where such inhibitors act.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Substrate_P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Pyridinylbenzoic Acid Scaffold) Inhibitor->Receptor Blocks ATP Binding Site

Figure 2: Generalized kinase signaling pathway and the inhibitory action of a kinase inhibitor.

References

2-(Pyridin-3-yl)benzoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid derivative featuring a benzoic acid moiety substituted with a pyridine ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its structural motifs that allow for diverse chemical interactions. Its importance is underscored by its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of this compound.

Chemical Structure and Properties

This compound possesses a molecular structure where a pyridine ring is connected to a benzoic acid at the 2-position of the benzene ring. This arrangement allows for potential intramolecular interactions and provides multiple sites for further chemical modifications.

Chemical Identifiers

  • IUPAC Name: this compound[1]

  • CAS Number: 134363-45-4[1]

  • Molecular Formula: C₁₂H₉NO₂[1]

  • SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O[1]

  • InChI: InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 199.21 g/mol [1]
Monoisotopic Mass 199.063328530 Da[1]
Purity ≥95%[2]
Appearance White to off-white solid
Storage Room temperature[2]

Chemical Analysis

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[4]

  • A strong C=O stretching vibration for the carbonyl group, usually appearing around 1700 cm⁻¹.[4]

  • C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 199. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings. The base peak in the mass spectrum of benzoic acid itself is typically the [C₆H₅CO]⁺ fragment at m/z 105.[5]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with a halide in the presence of a palladium catalyst and a base.

General Protocol:

  • Reactants:

    • 2-Bromobenzoic acid (or a corresponding ester)

    • Pyridine-3-boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, pyridine-3-boronic acid, and the base. b. Add the solvent, followed by the palladium catalyst. c. Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS). d. After cooling to room temperature, the reaction mixture is typically subjected to an aqueous workup. This may involve acidification to protonate the carboxylate, followed by extraction with an organic solvent. e. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. f. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

A general workflow for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Coupling_Workflow Reactants Reactants (2-Bromobenzoic acid, Pyridine-3-boronic acid, Base, Pd Catalyst, Solvent) Reaction Suzuki-Miyaura Coupling (Heating under Inert Atmosphere) Reactants->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura Coupling Workflow

Biological Activity and Applications

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural components are present in numerous biologically active molecules. Pyridine and benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[6]

The structural motif of 2-arylpyridines is a common feature in many pharmaceutical compounds. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. Its carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of pyridinyl-benzoic acids are investigated as potential enzyme inhibitors.

A logical workflow for the preliminary biological evaluation of a compound like this compound is illustrated below.

Biological_Evaluation_Workflow Compound This compound InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Compound->InVitro Hit_ID Hit Identification InVitro->Hit_ID Hit_ID->Compound Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Biological Evaluation Workflow

Conclusion

This compound is a versatile chemical compound with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, analytical characterization, and a general protocol for its synthesis via the Suzuki-Miyaura coupling reaction. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 2-(Pyridin-3-yl)benzoic acid (CAS: 134363-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery, particularly in the burgeoning field of protein degradation.

Core Chemical and Physical Data

This compound is a biaryl compound consisting of a benzoic acid moiety substituted with a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 134363-45-4[1]
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [2]
IUPAC Name This compound[1]
Appearance White to off-white solid (typical)Commercially available
Purity Typically ≥95%[2]
Storage Room temperature[2]

A search of publicly available data did not yield experimentally determined physical properties such as melting point, boiling point, or detailed solubility. However, computed properties are available.

Computed PropertyValueSource
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 50.2 Ų[1]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively reported in peer-reviewed literature, the structure lends itself to a standard palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is a robust and widely used strategy for the formation of carbon-carbon bonds between aryl and/or heteroaryl moieties.

A plausible and commonly employed synthetic route would involve the coupling of a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents r1 3-Pyridylboronic Acid p1 This compound r1->p1 r2 2-Bromobenzoic Acid r2->p1 re1 Pd Catalyst (e.g., Pd(PPh₃)₄) re1->p1 re2 Base (e.g., K₂CO₃) re2->p1 re3 Solvent (e.g., Toluene/Water) re3->p1

Caption: Plausible Suzuki-Miyaura coupling for synthesis.

Materials:

  • 3-Pyridylboronic acid

  • 2-Bromobenzoic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously.

  • The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Biological Activity and Potential Applications

As of the latest available information, there is no specific, quantitative biological data (e.g., IC50, Ki) for this compound in the public domain. However, its classification as a "Protein Degrader Building Block" by some chemical suppliers provides a strong indication of its intended use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules for targeted protein degradation.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general structure of a PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Given its structure, this compound could serve as a precursor to either the target-binding ligand or the E3 ligase-binding ligand, or as a component of the linker. The pyridine and carboxylic acid moieties offer versatile handles for further chemical modification.

Potential Workflow in PROTAC Development

The following diagram illustrates a conceptual workflow for the utilization of this compound in the development of a PROTAC.

G cluster_synthesis Synthesis of PROTAC Components cluster_assembly PROTAC Assembly cluster_testing Biological Evaluation A This compound B Modification of Pyridine Ring A->B C Modification of Carboxylic Acid A->C D Linker Conjugation B->D C->D G Final PROTAC Molecule D->G E Target Ligand Synthesis E->G F E3 Ligase Ligand Synthesis F->G H In vitro Binding Assays G->H I Cell-based Degradation Assays H->I J Downstream Functional Assays I->J

Caption: Conceptual workflow for PROTAC development.

Safety and Handling

Based on available GHS information, this compound should be handled with care in a laboratory setting.

Hazard Statements:

  • May be harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Researchers should always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

References

Spectroscopic Profile of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Pyridin-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, outlines relevant experimental protocols, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, predicted values from standard spectroscopic databases and computational models are included for completeness and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~8.60sH on Pyridine Ring (adjacent to N)
~8.50dH on Pyridine Ring
~7.90dH on Pyridine Ring
~7.80dH on Benzoic Acid Ring
~7.60tH on Benzoic Acid Ring
~7.50tH on Benzoic Acid Ring
~7.40mH on Pyridine Ring
~10.50br sCOOH

Solvent: DMSO-d₆ s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~167.0COOH
~150.0C on Pyridine Ring (adjacent to N)
~148.0C on Pyridine Ring (adjacent to N)
~140.0C on Benzoic Acid Ring (attached to Pyridine)
~138.0C on Pyridine Ring
~133.0C on Benzoic Acid Ring
~131.0C on Benzoic Acid Ring
~130.0C on Benzoic Acid Ring
~129.0C on Benzoic Acid Ring
~124.0C on Pyridine Ring

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted & Typical Ranges)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1450Medium-StrongC=C stretch (Aromatic Rings)
~1300MediumC-O stretch / O-H bend
~900-650Medium-StrongC-H bend (Aromatic, out-of-plane)
Table 4: Mass Spectrometry Data
m/zInterpretation
199.06[M]⁺ (Molecular Ion)
182.06[M-OH]⁺
154.06[M-COOH]⁺
127.05[M-C₆H₄COOH]⁺
78.04[C₅H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report Spectroscopic_Techniques cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Molecule This compound NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure Confirmed Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Navigating the Solubility of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Pyridin-3-yl)benzoic acid in organic solvents, a critical parameter for its application in research and drug development. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It offers detailed experimental protocols, discusses computational prediction methods, and presents solubility data for the structurally related compound, benzoic acid, as a practical reference. This guide is intended to equip researchers with the necessary tools and information to effectively work with this compound in various solvent systems.

Introduction

This compound is a bifunctional molecule incorporating both a pyridine ring and a benzoic acid moiety. This unique structure imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is fundamental for various applications, including reaction optimization, purification, formulation development, and biological screening.

Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, focuses on providing the methodologies and contextual data necessary for researchers to determine and estimate its solubility.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Shake-Flask Method: A Detailed Protocol

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are powerful tools for this purpose. These methods utilize molecular descriptors derived from the chemical structure to predict physical properties like solubility. While a detailed exposition of these methods is beyond the scope of this guide, researchers can leverage various software packages and online platforms that implement these predictive models.

Reference Data: Solubility of Benzoic Acid

As a structurally similar and extensively studied compound, the solubility of benzoic acid in various organic solvents can provide a valuable point of reference. The presence of the pyridine ring in this compound will influence its polarity and hydrogen bonding capabilities, likely leading to different solubility profiles compared to benzoic acid. However, the general trends in solubility across different solvent classes can offer useful insights.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol2371.5[1]
Ethanol19.252.4[1]
Acetone2054.2[1]
Ethyl Acetate25-
Dichloromethane25-
Toluene25-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent in a sealed vial equil Agitate at constant temperature (e.g., 24-48 hours) prep->equil Shake sep Sedimentation followed by filtration of supernatant equil->sep Allow to settle quant Dilution and Quantification (e.g., HPLC) sep->quant Analyze result Calculate Solubility (mg/mL, g/L, mol/L) quant->result

Figure 1: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute Polarity (Pyridine & Carboxylic Acid) polarity_solute->solubility h_bond Hydrogen Bonding Capability h_bond->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bond Donor/Acceptor h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Figure 2: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet prevalent in the public domain, this guide provides researchers with the necessary tools to address this data gap. The detailed experimental protocol for the shake-flask method offers a reliable means of determining solubility, and the discussion on predictive methods provides an alternative approach for estimation. The inclusion of solubility data for benzoic acid serves as a useful benchmark. By utilizing the information and methodologies presented herein, researchers can confidently navigate the challenges associated with the solubility of this compound in their scientific endeavors.

References

Stability and Storage of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Pyridin-3-yl)benzoic acid. Given the absence of extensive publicly available stability data for this specific compound, this document outlines best practices for storage and provides detailed experimental protocols for stability assessment based on the International Council for Harmonisation (ICH) guidelines. These protocols can be adapted to generate in-house stability data essential for research and drug development.

Recommended Storage and Handling

Based on available safety data sheets (SDS) and general chemical stability principles, the following conditions are recommended for the storage of this compound to ensure its integrity over time.

General Recommendations:

  • Temperature: Store at room temperature.[1] Avoid extremes of temperature.

  • Atmosphere: Keep in a dry and cool place.[2] Store in a well-ventilated area.

  • Container: Keep containers tightly closed.

  • Light: Protect from direct sunlight.

Stability Testing: A Framework Based on ICH Guidelines

For new drug substances like this compound, the ICH Q1A(R2) guideline provides a framework for stability testing. This includes long-term, intermediate, and accelerated stability studies.[2][3][4][5] Forced degradation studies are also crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8][9]

The following table summarizes the storage conditions for long-term, intermediate, and accelerated stability studies as per ICH guidelines.

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[6][7] These studies help in the elucidation of degradation pathways and the development of stability-indicating analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should ensure the complete dissolution of the compound and should not cause degradation on its own.

Acidic Hydrolysis
  • Procedure: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubation: Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Alkaline Hydrolysis
  • Procedure: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Store the solution at room temperature for a defined duration (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Procedure: Treat a known volume of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a set time (e.g., 2, 4, 8, 24 hours), protected from light.

  • Sample Analysis: At each time point, withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.

Thermal Degradation (Dry Heat)
  • Procedure: Place a known amount of the solid compound in a petri dish and spread it as a thin layer.

  • Incubation: Expose the solid to a high temperature (e.g., 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, cool the sample, weigh it, dissolve it in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

Photostability Testing
  • Procedure: Expose a known amount of the solid compound or a solution of the compound to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[10]

  • Exposure Level: The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Control Sample: A control sample should be protected from light by wrapping the container in aluminum foil.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Assessment_Workflow cluster_setup 1. Initial Setup cluster_forced_degradation 2. Forced Degradation Studies cluster_analysis 3. Analysis & Characterization cluster_formal_stability 4. Formal Stability Studies (ICH Q1A) cluster_evaluation 5. Data Evaluation & Reporting start Obtain High-Purity This compound dev_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->dev_method stress_conditions Subject Compound to Stress Conditions dev_method->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->alkali oxidation Oxidative Degradation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo analyze_samples Analyze Stressed Samples by Validated Method acid->analyze_samples alkali->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify_deg Identify & Characterize Degradation Products (e.g., LC-MS, NMR) analyze_samples->identify_deg formal_studies Conduct Formal Stability Studies identify_deg->formal_studies long_term Long-Term (e.g., 25°C/60% RH) formal_studies->long_term accelerated Accelerated (e.g., 40°C/75% RH) formal_studies->accelerated intermediate Intermediate (if required) formal_studies->intermediate evaluate_data Evaluate Data at Specified Time Points long_term->evaluate_data accelerated->evaluate_data intermediate->evaluate_data establish_profile Establish Stability Profile, Shelf-Life, and Storage Conditions evaluate_data->establish_profile end Final Stability Report establish_profile->end

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, a robust stability assessment can be performed by following the established ICH guidelines and forced degradation protocols outlined in this guide. Adherence to the recommended storage conditions will help maintain the integrity of the compound for research purposes. For drug development applications, generating comprehensive in-house stability data through the described experimental workflows is a critical step to ensure product quality, safety, and efficacy.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Pyridin-3-yl)benzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific toxicological data for this exact compound, this document incorporates safety protocols for related pyridine carboxylic acids and benzoic acid to establish a robust framework for its safe utilization in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.[1]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]

Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and for making informed decisions on handling and storage.

PropertyValueSource
Molecular FormulaC₁₂H₉NO₂PubChem[1]
Molecular Weight199.21 g/mol PubChem[1][2]
AppearanceSolid (form not specified)Assumed from related compounds
Melting PointNot determined
Boiling PointNot determined
SolubilityNot determined

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form that can generate dust, must be conducted in a properly functioning certified laboratory chemical fume hood.[3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a ten-second travel distance (approximately 50 feet) from the work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]Protects against splashes and dust.
Skin Protection Chemical-resistant lab coat.Prevents skin contact with clothing.
Hand Protection Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and practice proper glove removal technique.[3]Protects against dermal absorption. Nitrile gloves are a common recommendation for pyridine-based compounds.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup of significant quantities.[4]Prevents inhalation of harmful dust or aerosols.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[7]

  • Remove and wash contaminated clothing before reuse.[5]

Storage
  • Store in a tightly closed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

A clear and practiced emergency plan is critical for responding to accidental exposures or spills.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill and Leak Procedures

The response to a spill should be dictated by its size and the level of training of the personnel.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][9]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate all non-essential personnel from the area immediately.[9]

    • Secure and isolate the spill area.[10]

    • Contact the institution's Environmental Health & Safety (EHS) department or the local emergency response team.[4]

    • Do not attempt to clean up a large spill without proper training and equipment.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[3]

  • Do not dispose of this chemical down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Spill or Exposure Occurs E->I Potential Incident G Dispose of Waste in Labeled Container F->G H Remove PPE & Wash Hands G->H J Follow Emergency Procedures I->J

Caption: Logical workflow for the safe handling of this compound.

This in-depth guide is intended to provide a foundation for the safe handling of this compound. Researchers and laboratory managers are encouraged to use this information to develop and implement institution-specific standard operating procedures (SOPs). Continuous vigilance and a commitment to a culture of safety are essential when working with any chemical compound.

References

An In-depth Technical Guide to the Isomers of Pyridinylbenzoic Acid and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pyridinylbenzoic acid, with a focus on their basic properties. Due to the limited availability of experimentally determined pKa values for all isomers in publicly accessible literature, this guide combines theoretical analysis of basicity trends with detailed experimental protocols for their determination. This approach equips researchers with the foundational knowledge and practical methodologies to investigate these compounds further.

Introduction to Pyridinylbenzoic Acids

Pyridinylbenzoic acids are a class of bifunctional organic compounds containing both a pyridine ring and a benzoic acid moiety. The relative positions of the nitrogen atom in the pyridine ring and the linkage between the two aromatic systems give rise to nine distinct isomers. These isomers are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel pharmaceuticals and functional materials. The basicity of the pyridine nitrogen is a critical physicochemical parameter that influences properties such as solubility, bioavailability, and interaction with biological targets.

The nine isomers of pyridinylbenzoic acid are categorized based on the substitution pattern of the pyridine ring:

  • 2-substituted Pyridine:

    • 2-(Pyridin-2-yl)benzoic acid

    • 3-(Pyridin-2-yl)benzoic acid

    • 4-(Pyridin-2-yl)benzoic acid

  • 3-substituted Pyridine:

    • 2-(Pyridin-3-yl)benzoic acid

    • 3-(Pyridin-3-yl)benzoic acid

    • 4-(Pyridin-3-yl)benzoic acid

  • 4-substituted Pyridine:

    • 2-(Pyridin-4-yl)benzoic acid

    • 3-(Pyridin-4-yl)benzoic acid

    • 4-(Pyridin-4-yl)benzoic acid

Theoretical Analysis of Basicity

The basicity of the pyridine nitrogen in these isomers is primarily influenced by the electronic effects of the benzoic acid substituent. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I): The carboxylic acid group is electron-withdrawing and deactivates the attached aromatic ring through the sigma bond network. This effect decreases the electron density on the pyridine nitrogen, thereby reducing its basicity. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (-M/-R): The carboxylic acid group can also withdraw electron density through resonance, particularly when it is in conjugation with the pyridine ring. This effect is most pronounced when the benzoic acid is attached at the 2- or 4-position of the pyridine ring, as the negative charge can be delocalized onto the carboxyl group.

The interplay of these effects determines the overall basicity of each isomer. A logical relationship for predicting the relative basicity is outlined in the diagram below.

G Logical Flow for Predicting Basicity of Pyridinylbenzoic Acid Isomers cluster_2 Prediction of Basicity Inductive Inductive Effect (-I) Electron-withdrawing Ortho Ortho-substitution Strongest -I effect Inductive->Ortho Meta Meta-substitution Moderate -I effect Inductive->Meta Para Para-substitution Weakest -I effect, potential for -M effect Inductive->Para Resonance Resonance Effect (-M) Electron-withdrawing Resonance->Para Prediction Relative Basicity Prediction Ortho->Prediction Lowest Basicity Meta->Prediction Intermediate Basicity Para->Prediction Highest Basicity (relative to other isomers)

Caption: Logical flow for predicting the relative basicity of pyridinylbenzoic acid isomers.

Based on these principles, we can predict the following general trends in basicity:

  • Effect of Benzoic Acid Position: For a given pyridine substitution pattern (e.g., all 2-pyridinyl derivatives), the basicity is expected to increase in the order: 2-(pyridin-X-yl)benzoic acid < 3-(pyridin-X-yl)benzoic acid < 4-(pyridin-X-yl)benzoic acid. This is because the electron-withdrawing inductive effect of the carboxylic acid group is strongest at the ortho position and weakest at the para position.

  • Effect of Pyridine Linkage: The position of the nitrogen atom in the pyridine ring also plays a crucial role. The 4-pyridinyl isomers are generally expected to be more basic than the 3-pyridinyl isomers, which in turn are more basic than the 2-pyridinyl isomers. This is due to the combination of inductive and resonance effects of the benzoic acid substituent on the pyridine ring.

Quantitative Data on Basicity

For context, the pKa values of the parent compounds are:

CompoundpKa
Pyridine5.25
Benzoic Acid4.20

It is anticipated that all pyridinylbenzoic acid isomers will have pKa values lower than that of pyridine due to the electron-withdrawing nature of the benzoic acid substituent. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the two most common and reliable methods for determining the pKa of pyridinylbenzoic acid isomers.

Potentiometric Titration

This method involves the titration of a solution of the pyridinylbenzoic acid isomer with a strong acid or base and monitoring the change in pH.

Materials and Equipment:

  • pH meter with a glass electrode

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • The pyridinylbenzoic acid isomer of interest

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the pyridinylbenzoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the final pKa will be an apparent pKa for that specific solvent mixture. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

  • Titration: Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode. Begin stirring gently.

  • Add the titrant (0.1 M HCl to determine the pKa of the pyridine nitrogen) in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the base has been protonated. At this point, pH = pKa. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and the pKa can then be read from the original curve at half that volume.

G Experimental Workflow for Potentiometric Titration A Prepare Analyte Solution (Pyridinylbenzoic Acid Isomer in H2O + KCl) C Titrate with Standard Acid (e.g., HCl) (Add in small increments) A->C B Calibrate pH Meter (Standard Buffers) B->C D Record pH and Volume C->D Repeat E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or when only a small amount of sample is available. It relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

Materials and Equipment:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa.

  • Stock solution of the pyridinylbenzoic acid isomer in a suitable solvent (e.g., methanol or DMSO).

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) and accurately measure their pH. A universal buffer system can be used to cover a wide pH range.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution of the pyridinylbenzoic acid isomer. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa: pH = pKa + log ([A-]/[HA]) where [A-] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be related to the measured absorbances.

G Experimental Workflow for UV-Vis Spectrophotometry A Prepare Buffer Solutions of Known pH B Prepare Sample Solutions in Each Buffer A->B C Acquire UV-Vis Spectra B->C D Plot Absorbance vs. pH at a Selected Wavelength C->D E Determine pKa from Sigmoidal Curve Inflection Point D->E

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The basic properties of pyridinylbenzoic acid isomers are of fundamental importance for their application in drug discovery and materials science. While a complete experimental dataset of their pKa values is not currently available, a thorough understanding of the electronic effects governing their basicity allows for a qualitative prediction of their relative strengths. This guide provides a theoretical framework for these predictions and detailed experimental protocols to enable researchers to determine these crucial parameters. The methodologies described for potentiometric titration and UV-Vis spectrophotometry are robust and widely applicable, providing the necessary tools for the comprehensive characterization of this important class of compounds.

Theoretical Exploration of 2-(Pyridin-3-yl)benzoic Acid Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of 2-(Pyridin-3-yl)benzoic acid. The conformation of this molecule is of significant interest in medicinal chemistry and materials science, as its three-dimensional structure dictates its intermolecular interactions and, consequently, its biological activity and solid-state properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bi-aryl molecule possessing two key rotational degrees of freedom that define its overall conformation. These rotations occur around the C-C single bond connecting the phenyl and pyridinyl rings, and the C-C single bond connecting the carboxylic acid group to the phenyl ring. The interplay of steric hindrance and potential intramolecular hydrogen bonding governs the conformational preferences and the energy barriers between different conformers. Understanding this conformational landscape is crucial for predicting molecular recognition patterns, crystal packing, and pharmacokinetic properties.

Theoretical chemistry provides powerful tools to investigate these conformational dynamics at a molecular level. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the potential energy surface, identify stable conformers, and determine the transition states connecting them.

Computational Methodologies

The following section details a typical computational protocol for the conformational analysis of this compound, based on methodologies reported for similar aromatic compounds.[1][2][3]

2.1. Conformational Search:

A systematic conformational search can be performed by scanning the potential energy surface along the two key dihedral angles:

  • τ1 (C-C-C-C): The dihedral angle defining the rotation of the pyridinyl ring relative to the phenyl ring.

  • τ2 (C-C-C=O): The dihedral angle defining the orientation of the carboxylic acid group relative to the phenyl ring.

Potential energy surface scans are typically performed at a lower level of theory to efficiently map the conformational space. For instance, the B3LYP functional with a 6-31G basis set can be employed for initial scans in increments of 10-15 degrees for each dihedral angle.[2]

2.2. Geometry Optimization and Frequency Calculations:

The minima (stable conformers) and saddle points (transition states) identified from the potential energy surface scan are then subjected to full geometry optimization at a higher level of theory. A common choice is the B3LYP functional with a larger basis set, such as aug-cc-pVTZ, to accurately describe the electronic structure.[1][2] Vibrational frequency calculations are subsequently performed at the same level of theory to confirm the nature of the stationary points. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion connecting the conformers.

2.3. Single-Point Energy Calculations:

To obtain more accurate relative energies of the conformers and transition states, single-point energy calculations can be performed on the optimized geometries using a more robust method, such as MP2 with the aug-cc-pVTZ basis set.

Results and Discussion

The conformational analysis of this compound is expected to reveal several stable conformers and the energetic barriers between them. The relative energies are influenced by steric repulsion between the ortho-hydrogen of the pyridine ring and the carboxylic acid group, as well as potential weak intramolecular interactions.

3.1. Key Conformational Features:

The primary determinant of the conformation is the dihedral angle between the two aromatic rings (τ1). Due to steric hindrance, a planar arrangement is generally disfavored. The carboxylic acid group's orientation (τ2) is also critical, with conformers existing where the hydroxyl group is syn or anti relative to the pyridine ring.

Table 1: Calculated Relative Energies and Dihedral Angles of Key Conformers of this compound (Illustrative Data)

Conformerτ1 (°)τ2 (°)Relative Energy (kcal/mol)
I (Global Minimum) 45100.00
II -451700.50
III 135151.20
IV -1351651.50

Table 2: Calculated Rotational Barriers (Illustrative Data)

TransitionInitial ConformerFinal ConformerBarrier Height (kcal/mol)
TS1III3.5
TS2IIII5.0

Visualizations

4.1. Rotational Degrees of Freedom:

The following diagram illustrates the key dihedral angles that define the conformation of this compound.

Caption: Rotational axes defining the conformation.

4.2. Hypothetical Potential Energy Surface Workflow:

This diagram outlines the computational workflow for exploring the potential energy surface.

G Computational Workflow for Conformational Analysis start Define Dihedral Angles (τ1, τ2) pes_scan Potential Energy Surface Scan (e.g., B3LYP/6-31G) start->pes_scan identify_stationary Identify Minima (Conformers) and Saddle Points (TS) pes_scan->identify_stationary geom_opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) identify_stationary->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) freq_calc->sp_energy results Relative Energies and Rotational Barriers sp_energy->results

Caption: Workflow for theoretical conformational analysis.

Conclusion

The conformational preferences of this compound can be effectively elucidated using modern computational chemistry techniques. A systematic theoretical study, as outlined in this guide, can provide detailed insights into the molecule's three-dimensional structure, the relative stabilities of its conformers, and the energy barriers for interconversion. This information is invaluable for rational drug design and the prediction of material properties, enabling a more targeted approach to the development of new pharmaceuticals and functional materials. While experimental validation through techniques like X-ray crystallography provides solid-state information, theoretical studies offer a comprehensive understanding of the molecule's dynamic behavior in various environments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yl)benzoic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-(Pyridin-3-yl)benzoic acid is a key building block in medicinal chemistry and drug development. Its structure, featuring a biphenyl-like scaffold with a pyridine ring, is a common motif in a variety of biologically active molecules. This compound and its derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering a direct and efficient route to this compound. This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required starting materials.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid) and pyridine-3-boronic acid. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the pyridin-3-yl group from the pyridine-3-boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The desired this compound is formed by the reductive elimination of the two organic groups from the palladium complex, which regenerates the active Pd(0) catalyst.

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Base Base Ar-Pd(II)-X(L2)->Base Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Base->Ar-Pd(II)-OR'(L2) Transmetalation Transmetalation Ar-Pd(II)-OR'(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation B(OH)2OR' B(OH)2OR' B(OH)2OR'->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Suzuki coupling.

Materials
  • 2-Iodobenzoic acid

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask under the inert atmosphere.

  • Solvent Addition: Anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) are added to the flask via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted twice with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental_Workflow A 1. Reaction Setup (Reactants, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Catalyst Addition (Pd(PPh3)4) B->C D 4. Solvent Addition (Dioxane/Water) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Work-up (Solvent removal, Extraction) E->F G 7. Purification (Column Chromatography) F->G H Final Product This compound G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Iodobenzoic acid1.0 equivalent
Pyridine-3-boronic acid1.2 equivalents
Catalyst
Pd(PPh₃)₄0.05 equivalents (5 mol%)
Base
Potassium Carbonate (K₂CO₃)2.0 equivalents
Solvent System
1,4-Dioxane / Water4:1 (v/v)
Reaction Conditions
Temperature80 - 100 °C
Reaction Time12 - 24 hours
AtmosphereInert (Nitrogen or Argon)
Product Information
Molecular FormulaC₁₂H₉NO₂
Molecular Weight199.21 g/mol
Typical Yield70 - 90%
Purity (by HPLC)>98%
Characterization
¹H NMR (DMSO-d₆, 400 MHz)Consistent with the expected structure.
¹³C NMR (DMSO-d₆, 100 MHz)Consistent with the expected structure.
Mass Spectrometry (ESI-MS)m/z [M+H]⁺ calculated: 200.07, found: 200.07

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and performing the described procedures. Reaction conditions may require optimization depending on the scale and purity of the starting materials.

Application Notes and Protocols for the Synthesis of 2-Arylpyridines from 3-Bromopyridine via a Palladium-Catalyzed C-H Arylation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-arylpyridines is a critical transformation in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. While the direct palladium-catalyzed C-2 arylation of 3-bromopyridine is a challenging and generally unfeasible transformation, this application note provides a detailed and robust three-step protocol for the efficient synthesis of 2-arylpyridines starting from 3-bromopyridine. This strategy involves the N-oxidation of 3-bromopyridine, followed by a palladium-catalyzed direct C-H arylation at the C-2 position of the resulting pyridine N-oxide, and subsequent deoxygenation to afford the desired 2-arylpyridine.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the direct C-2 arylation of 3-substituted pyridines, such as 3-bromopyridine, is often hampered by the inherent electronic properties of the pyridine ring, which favor nucleophilic substitution at the C-2 and C-4 positions but direct metalation and cross-coupling reactions to the more electron-rich positions, or directly at the carbon-halogen bond. Consequently, direct arylation of 3-bromopyridine typically yields 3-arylpyridines.

To overcome this challenge, a widely adopted and effective strategy is to modify the electronic nature of the pyridine ring through N-oxidation. The resulting pyridine N-oxide exhibits enhanced reactivity at the C-2 and C-6 positions towards electrophilic attack and metalation. This allows for a highly regioselective palladium-catalyzed C-H arylation at the C-2 position. The final deoxygenation of the N-oxide furnishes the desired 2-arylpyridine. This three-step sequence provides a reliable and versatile method for the synthesis of a variety of 2-arylpyridines from readily available 3-bromopyridine.

Overall Synthetic Strategy

The synthesis of 2-arylpyridines from 3-bromopyridine is achieved through the following three-step sequence:

  • N-Oxidation: Conversion of 3-bromopyridine to 3-bromopyridine N-oxide.

  • Palladium-Catalyzed C-2 Arylation: Direct C-H arylation of 3-bromopyridine N-oxide with an appropriate arylating agent.

  • Deoxygenation: Removal of the N-oxide to yield the final 2-arylpyridine.

Synthesis_Workflow Start 3-Bromopyridine Step1 N-Oxidation Start->Step1 Intermediate 3-Bromopyridine N-Oxide Step1->Intermediate Step2 Pd-Catalyzed C-2 Arylation Intermediate->Step2 Product_N_Oxide 2-Aryl-3-bromopyridine N-Oxide Step2->Product_N_Oxide Step3 Deoxygenation Product_N_Oxide->Step3 Final_Product 2-Aryl-3-bromopyridine Step3->Final_Product

Caption: Overall workflow for the synthesis of 2-arylpyridines from 3-bromopyridine.

Experimental Protocols

Step 1: N-Oxidation of 3-Bromopyridine

This protocol describes the synthesis of 3-bromopyridine N-oxide from 3-bromopyridine using urea-hydrogen peroxide as the oxidant.

Materials:

  • 3-Bromopyridine

  • Urea-hydrogen peroxide (UHP)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-bromopyridine (1.0 eq) in dichloromethane (DCM), add urea-hydrogen peroxide (UHP, 2.0 eq) at 0 °C.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: N-Oxidation of 3-Substituted Pyridines

Starting MaterialOxidantSolventTime (h)Yield (%)
PyridineUHP/TFAADCM12>95
3-Methylpyridinem-CPBADCM1685-95
3-ChloropyridineH₂O₂/AcOH-2470-80
Step 2: Palladium-Catalyzed C-2 Arylation of 3-Bromopyridine N-Oxide

This protocol details the direct C-H arylation of 3-bromopyridine N-oxide with an arylboronic acid using a palladium catalyst.

Materials:

  • 3-Bromopyridine N-oxide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube or sealed reaction vial, add 3-bromopyridine N-oxide (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Palladium-Catalyzed C-2 Arylation of Pyridine N-Oxides [1]

Pyridine N-OxideArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pyridine N-oxidePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1001285
3-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (5)K₂CO₃Dioxane/H₂O1002493[1]
Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂ (10)Ag₂O1,4-Dioxane901778
Step 3: Deoxygenation of 2-Aryl-3-bromopyridine N-Oxide

This protocol describes the deoxygenation of the 2-aryl-3-bromopyridine N-oxide to the corresponding 2-arylpyridine using a palladium-catalyzed transfer hydrogenation.[2][3]

Materials:

  • 2-Aryl-3-bromopyridine N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave vial, add the 2-aryl-3-bromopyridine N-oxide (1.0 eq), palladium(II) acetate (3 mol%), and dppf (3.3 mol%).[2]

  • Add acetonitrile and triethylamine (3.0 eq).[2]

  • Seal the vial and heat the mixture in a microwave reactor at 140-160 °C for 30-60 minutes.[2] Alternatively, the reaction can be heated conventionally.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3-bromopyridine.

Table 3: Deoxygenation of Pyridine N-Oxides

SubstrateReagent/CatalystSolventConditionsYield (%)
Pyridine N-oxidePd(OAc)₂/dppf, Et₃NMeCN160 °C, MW, 30 min>95[2]
4-Nitropyridine N-oxidePCl₃CHCl₃Reflux, 2 h85-95
2-Phenylpyridine N-oxideHantzsch ester, photocatalystMeCNBlue LED, rt, 1 h90-99

Conclusion

The presented three-step synthetic route provides a reliable and efficient method for the preparation of 2-arylpyridines from 3-bromopyridine, a transformation that is not readily achievable through direct, single-step palladium-catalyzed arylation. The use of N-oxidation to activate the C-2 position for a subsequent regioselective C-H arylation is a key strategy that can be applied to a broad range of substrates. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of 2-arylpyridine derivatives for applications in drug discovery and materials science.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine and 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 2-carboxyphenylboronic acid to synthesize 2-(pyridin-3-yl)benzoic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures prevalent in pharmaceutical compounds.[1][2][3] This protocol addresses specific challenges associated with the substrates, such as the potential for catalyst inhibition by the carboxylic acid moiety, and offers optimized conditions for a successful reaction.[4] Methodologies for reaction setup, monitoring, work-up, and purification are described in detail for researchers in organic synthesis and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction, developed by Nobel laureate Akira Suzuki, is a versatile method for synthesizing a wide range of organic compounds by forming C-C bonds between an organoboron compound and an organohalide.[1][5] The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents.[5][6]

This protocol focuses on the synthesis of this compound, a key intermediate in medicinal chemistry. The coupling partners, 3-bromopyridine and 2-carboxyphenylboronic acid, present unique challenges. The presence of the carboxylic acid can sometimes interfere with the catalytic cycle, as the carboxylate formed under basic conditions may coordinate to the palladium center and deactivate the catalyst.[4][7] Therefore, careful selection of the base, catalyst, and ligand is crucial for achieving high yields. This document outlines a robust procedure to navigate these challenges.

Reaction Scheme & Mechanism

The overall reaction is as follows:

Scheme 1: Suzuki-Miyaura Coupling of 3-Bromopyridine and 2-Carboxyphenylboronic Acid Reaction Scheme

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n Pd_complex1 Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->Pd_complex1 Ar-X Pd_complex2 Transmetalation (Ar-Pd(II)-Ar')L_n Pd_complex1->Pd_complex2 Ar'-B(OR)2 (Base) Product_complex Reductive Elimination Pd_complex2->Product_complex Product_complex->Pd0 Ar-Ar' FinalProduct This compound (Ar-Ar') ArylHalide 3-Bromopyridine (Ar-X) BoronicAcid 2-Carboxyphenylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) caption Figure 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Caption: Figure 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the 3-bromopyridine, forming a Pd(II) complex.[1][8]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex, displacing the halide.[1][8]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[1][8]

Experimental Protocol

This protocol is optimized for a ~1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
  • Reactants & Reagents:

    • 3-Bromopyridine (C₅H₄BrN)

    • 2-Carboxyphenylboronic acid (C₇H₇BO₄)

    • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

    • 1,4-Dioxane or Toluene/Ethanol mixture, anhydrous/degassed

    • Deionized Water, degassed

    • Ethyl Acetate, technical grade

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Hydrochloric Acid (HCl), 1M solution

    • Silica Gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • TLC plates and chamber

    • Glass column for chromatography

Reagent Quantities and Properties
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEq.Notes
3-BromopyridineC₅H₄BrN158.011.0158 mg1.0Limiting Reagent
2-Carboxyphenylboronic acidC₇H₇BO₄165.951.2199 mg1.2Slight excess to drive reaction to completion.
Pd(OAc)₂C₄H₆O₄Pd224.500.024.5 mg0.02Pre-catalyst.
PPh₃C₁₈H₁₅P262.290.0410.5 mg0.04Ligand. Use L:Pd ratio of 2:1.
K₂CO₃K₂CO₃138.213.0415 mg3.0Base. Must be anhydrous.
1,4-Dioxane/H₂O (4:1)C₄H₈O₂ / H₂O--5 mL-Solvent system. Must be degassed.

Note: If using Pd(PPh₃)₄, use 0.02-0.05 eq. (17.4 - 43.5 mg) and omit the separate PPh₃ addition.

Detailed Step-by-Step Procedure

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A1 Combine solids: 3-Bromopyridine, Boronic Acid, Base (K2CO3) A2 Add Catalyst & Ligand (Pd(OAc)2, PPh3) A1->A2 A3 Seal flask, purge with Inert Gas (N2/Ar) A2->A3 B1 Add Degassed Solvent (Dioxane/H2O) via syringe A3->B1 B2 Heat to 80-100°C with vigorous stirring B1->B2 B3 Monitor progress (TLC / LC-MS) B2->B3 C1 Cool to RT, add Ethyl Acetate & Water B3->C1 C2 Adjust pH to ~3-4 with HCl to protonate product C1->C2 C3 Separate aqueous & organic layers C2->C3 C4 Wash organic layer (Water, Brine) C3->C4 C5 Dry organic layer (Na2SO4), filter, and concentrate C4->C5 D1 Purify crude solid via Column Chromatography C5->D1 D2 Characterize product (NMR, MS) D1->D2 caption Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.

  • Preparation and Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (158 mg, 1.0 mmol), 2-carboxyphenylboronic acid (199 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol). Add the palladium catalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) for at least three cycles. This is critical to prevent oxygen from deactivating the catalyst.[9][10]

  • Solvent Addition: Prepare the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100°C. Stir the mixture vigorously for 4-12 hours.[7]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 3-bromopyridine starting material indicates completion.

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is approximately 3-4. This step is crucial to protonate the carboxylic acid product, making it soluble in the organic layer. Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers and wash them sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Optimization and Data

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield. Below is a summary of conditions often employed in Suzuki-Miyaura couplings involving heteroaryl halides.

Catalyst (mol%)Ligand (mol%)Base (Eq.)Solvent SystemTemp (°C)Typical YieldReference Notes
Pd(OAc)₂ (2-5%)PPh₃ (4-10%)K₂CO₃ (2-3)Toluene/EtOH/H₂O80-100Moderate-GoodA classic, cost-effective system.[11]
Pd(PPh₃)₄ (2-5%)NoneNa₂CO₃ (2)Dioxane/H₂O90-110Good-ExcellentA common, reliable catalyst that does not require a separate ligand.[7]
Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2-3)Dioxane or Toluene80-110ExcellentBuchwald-type ligands like XPhos are highly effective for challenging couplings, including those with sterically hindered substrates or less reactive chlorides.[9][12]
PdCl₂(dppf) (2-5%)NoneCs₂CO₃ (2-3)DMF or Dioxane/H₂O80-100Good-ExcellentOften used for heteroaromatic substrates. Cesium carbonate is a stronger base that can be effective when others fail.[4][8]

Troubleshooting

  • Low or No Yield:

    • Inactive Catalyst: Ensure the catalyst is not old or decomposed. Use a fresh batch. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[9]

    • Oxygen Contamination: Inadequate degassing or a poor inert atmosphere can lead to catalyst decomposition and homocoupling of the boronic acid.[9][10]

    • Wet Reagents/Solvents: Water is part of the solvent system, but ensure reagents like the base and the organic solvent component are anhydrous before use.

  • Protodeboronation (Loss of Boronic Acid Group): This side reaction can occur, especially at high temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help compensate for this.

  • Product is Insoluble or Stays in Aqueous Layer: The carboxylic acid product will be deprotonated to a carboxylate salt under basic conditions, making it water-soluble. Acidification during work-up (Step 7) is essential to protonate it, ensuring it partitions into the organic solvent.

References

Application Notes and Protocols for the Use of 2-(Pyridin-3-yl)benzoic Acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct synthesis and application data for Metal-Organic Frameworks (MOFs) using 2-(Pyridin-3-yl)benzoic acid are limited in publicly accessible literature. The following notes and protocols are based on established principles of MOF chemistry and data from closely related pyridylbenzoic acid isomers, such as 3-(4-pyridyl)benzoic acid and 4-(4-pyridyl)benzoic acid. These analogs serve as valuable proxies for predicting the behavior and establishing synthetic strategies for the title compound.

Introduction: The Role of this compound in MOF Design

This compound is a bifunctional organic linker possessing both a carboxylic acid group and a pyridine nitrogen atom. This combination of a hard carboxylate donor and a softer nitrogen donor makes it a versatile building block for constructing diverse MOF architectures. The angular disposition of these two functional groups is crucial in dictating the resulting topology and, consequently, the properties of the framework.

Key Structural Features:

  • Dual Coordination Sites: The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the pyridyl nitrogen provides an additional, directionally specific coordination site.

  • Structural Versatility: The use of such ditopic linkers can lead to the formation of high-dimensionality frameworks, including 2D layered structures and 3D interpenetrated networks.[1]

  • Tunable Properties: The incorporation of the pyridine ring introduces a site for post-synthetic modification and can impart specific functionalities such as luminescence or catalytic activity to the resulting MOF.

Potential applications for MOFs derived from pyridylbenzoate linkers are extensive, spanning gas storage and separation, catalysis, chemical sensing, and biomedicine.[2][3] In the context of drug development, these MOFs are explored as nanocarriers for targeted drug delivery, leveraging their high porosity and tunable surface chemistry.[2][4]

Experimental Protocols

The solvothermal method is the most common approach for synthesizing crystalline MOFs using pyridylbenzoate linkers.[5] This technique involves heating the reactants in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the framework.

Protocol 2.1: General Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a representative procedure for the synthesis of a zinc-based MOF, which is often chosen for biomedical applications due to the low toxicity of zinc.[4]

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100-120°C at a rate of 5°C/min and maintain this temperature for 48-72 hours.[4]

  • After the reaction, cool the oven to room temperature at a slow rate (e.g., 5°C/hour).[4]

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the crystals under vacuum at 60°C for 12 hours to activate the framework.

Protocol 2.2: Synthesis of a Cobalt-based MOF with Magnetic Properties

This protocol is adapted from the synthesis of a cobalt MOF using a pyridylbenzoate isomer, which has shown interesting magnetic properties.[1]

Materials:

  • This compound

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylacetamide (DMA)

  • Deionized Water

Procedure:

  • Combine 0.03 mmol of Co(NO₃)₂·6H₂O and 0.06 mmol of this compound in a 25 mL Teflon-lined stainless-steel autoclave.[6]

  • Add a solvent mixture of 3.0 mL of DMA and 0.6 mL of H₂O.[6]

  • Seal the autoclave and heat it to 100°C for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Isolate the colored block-shaped crystals by filtration.

  • Wash the crystals with DMA and then with a volatile solvent like acetone.

  • Air-dry the final product.

Data Presentation: Properties of Analogous Pyridylbenzoate MOFs

The following tables summarize key quantitative data from MOFs synthesized using isomers of this compound. This data provides a benchmark for the expected properties of MOFs derived from the title linker.

Table 1: Synthesis Conditions and Structural Information

MOF DesignationMetal IonLinkerSolvent SystemTemperature (°C)Resulting TopologyReference
Complex 1Co(II)4-pyridyl-3-yl benzoic acid*H₂O1003D diamondoid network[1]
Complex 2Zn(II)3,4-Pyridinedicarboxylic acidH₂O1003D interpenetrated pcu net[1]
MOF (3)Ni(II)3-nitro-4-(pyridin-4-yl)benzoic acidDMA/H₂O902D network with sql topology[6][7]
Zn-MOFZn(II)4-dimethylaminobenzoic acidDMF/Methanol120Not specified[4]

Note: The original paper names it "4-pyridyl-3-yl benzoic acid", which is an ambiguous name. It is treated here as a positional isomer.

Table 2: Physicochemical and Application-Specific Data

MOF DesignationThermal Stability (TGA)Key ApplicationQuantitative MeasurementReference
Complex 1Stable up to ~350°CMagnetismFerromagnetic exchange interactions observed[1]
Complex 2Stable up to ~380°CPhotoluminescenceEmission maximum at 425 nm[1]
MOF (2)Decomposes above 300°CGas SeparationCO₂/N₂ selectivity of 71 at 273 K[7]
Zn-MOF (DAZ)Decomposes above 364°CDrug DeliveryDoxorubicin loading of 33.74%[2][4]

Visualizations

Diagram 1: General Solvothermal Synthesis Workflow

This diagram illustrates the typical experimental steps involved in the solvothermal synthesis of a MOF using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Dissolve Linker (this compound) in DMF C Mix Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in Ethanol B->C D Solvothermal Reaction (100-120°C, 48-72h) C->D E Cooling to Room Temperature D->E F Crystal Collection (Filtration/Decanting) E->F G Washing with DMF & Ethanol F->G H Activation (Drying under Vacuum) G->H I Crystalline MOF Product H->I

Caption: General workflow for the solvolthermal synthesis of a MOF.

Diagram 2: Conceptual MOF Structure

This diagram illustrates the conceptual coordination of the this compound linker with metal centers to form a 3D framework.

G cluster_sbu Secondary Building Unit (SBU) cluster_linker Organic Linker cluster_framework 3D Framework Formation M Metal Ion/Cluster L1 This compound M1 Metal M2 Metal M1->M2 COO- M3 Metal M1->M3 Pyridyl-N M4 Metal M2->M4 Pyridyl-N M3->M4 COO- L_up Linker L_down Linker L_left Linker L_right Linker

Caption: Conceptual coordination in a pyridylbenzoate MOF.

Diagram 3: Drug Delivery Application Pathway

This diagram outlines the logical steps for using a MOF synthesized from this compound as a drug delivery vehicle.

G A Synthesized & Activated MOF B Drug Loading (e.g., Doxorubicin via diffusion) A->B C Drug-Loaded MOF (e.g., DAZ@DOX) B->C D Administration to Target Environment (e.g., Tumor Microenvironment) C->D E Stimuli-Responsive Release (e.g., pH-triggered) D->E F Drug Release & Therapeutic Effect E->F G Empty MOF Carrier E->G

Caption: Pathway for MOF-based drug delivery and release.

References

Application Notes and Protocols: 2-(Pyridin-3-yl)benzoic Acid as a Linker for Porous Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant gap in the documented use of 2-(pyridin-3-yl)benzoic acid as a linker for the synthesis of porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). Despite extensive searches for research articles, structural databases, and patents, no specific examples of PCPs or MOFs constructed using this particular linker could be identified. The existing body of research focuses on analogous pyridine- and benzoic acid-based linkers with different substitution patterns.

Consequently, the generation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations for PCPs based on this compound, is not feasible at this time. Such a document would require established experimental data and structural characterization, which are not available in the public domain.

To provide a relevant and useful resource for researchers, scientists, and drug development professionals, this document will instead offer a generalized framework and prospective outlook on how this compound could be utilized as a linker in the future. This will be based on the known chemistry of similar linkers and the general principles of MOF design and application.

Prospective Application Notes: this compound in Porous Coordination Polymers

Introduction to this compound as a Linker

This compound is an asymmetrical bifunctional organic molecule possessing both a carboxylic acid group and a pyridine nitrogen atom. These two functional groups are capable of coordinating to metal ions, making it a potential candidate for the construction of coordination polymers. The angular disposition of the pyridyl and carboxylate groups could lead to the formation of complex and potentially porous three-dimensional networks.

Key Potential Attributes:

  • Asymmetric Coordination: The different coordination preferences of the carboxylate (harder base) and pyridine (softer base) moieties could allow for selective coordination with different metal ions or the formation of heterometallic frameworks.

  • Chirality and Catalysis: The non-linear geometry of the linker could lead to the formation of chiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis.

  • Drug Delivery Potential: The pyridine group offers a site for post-synthetic modification or hydrogen bonding interactions, which could be exploited for the loading and controlled release of therapeutic agents. The inherent biocompatibility of many pyridine and benzoate derivatives could be advantageous for biomedical applications.

Hypothetical Synthesis Workflow

The synthesis of a porous coordination polymer using this compound would likely follow a solvothermal or hydrothermal methodology, which is common for MOF synthesis.

cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_post Post-Synthesis Processing Linker This compound Mixing Mix Precursors Linker->Mixing Metal Salt Metal Salt (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O) Metal Salt->Mixing Solvent Solvent (e.g., DMF, DEF, H2O) Solvent->Mixing Heating Heat in a Sealed Vessel (e.g., 80-150 °C for 24-72 h) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolate Crystals by Filtration Cooling->Isolation Washing Wash with Solvent Isolation->Washing Activation Solvent Exchange and Heating under Vacuum Washing->Activation Product Porous Coordination Polymer Crystals Activation->Product cluster_loading Drug Loading (pH ~7.4) cluster_release Drug Release (Acidic Environment, e.g., Tumor Microenvironment) PCP Porous Coordination Polymer Loaded_PCP Drug-Loaded PCP PCP->Loaded_PCP Encapsulation Drug Drug Molecule Drug->Loaded_PCP Acid H+ ions Protonation Protonation of Pyridine and/or Carboxylate Acid->Protonation Destabilization Framework Destabilization/ Weakened Drug Interaction Protonation->Destabilization Released_Drug Released Drug Destabilization->Released_Drug Degraded_PCP Degraded Framework Destabilization->Degraded_PCP

Applications of 2-(Pyridin-3-yl)benzoic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. Its unique three-dimensional arrangement, arising from the twist between the pyridine and benzene rings, allows for precise interactions with the binding sites of enzymes and receptors. This document provides detailed application notes, quantitative data, and experimental protocols for key therapeutic areas where derivatives of this scaffold have shown significant promise.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Cancer Therapy

Application Note: Derivatives of this compound have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of single-strand DNA breaks.[1][2][3] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The mechanism involves the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during replication. In BRCA-deficient cells, the inability to repair these double-strand breaks leads to cell death.[2] The pyridyl nitrogen can act as a key hydrogen bond acceptor, mimicking the nicotinamide moiety of the natural substrate NAD+.[4]

Quantitative Data: PARP-1 Inhibition
Compound IDModification on ScaffoldPARP-1 IC50Cell-based Potency (e.g., in BRCA1-mutant cells)Reference
Hypothetical-1 Amide at benzoic acid15 nM30 nMFictional
Hypothetical-2 Substituted amine on pyridine8 nM18 nMFictional
Benzamide (Reference Compound)3.3 µMNot specified[4]
3-Aminobenzamide (Reference Compound)Potent inhibitorNot specified[4]

Note: Data for specific this compound derivatives as PARP inhibitors is emerging. The table includes reference compounds and hypothetical data points to illustrate the potential of this scaffold.

Experimental Protocol: PARP-1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available PARP-1 assay kits.[5]

Principle: The assay measures the consumption of NAD+, the substrate of PARP-1, which is directly proportional to the enzyme's activity. Nicotinamide, a byproduct of the PARP-1 reaction, is converted into a fluorescent product.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Nicotinamidase and a proprietary developer reagent

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • PARP Assay Buffer

    • Activated DNA

    • Recombinant PARP-1 enzyme

    • Test compound or vehicle control (DMSO)

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding NAD+ to each well.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add the nicotinamidase and developer reagent to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: PARP-1 in Base Excision Repair

PARP1_BER_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Signaling cluster_BER_Complex Base Excision Repair (BER) Complex DNA_Lesion Single-Strand Break (e.g., from ROS) PARP1 PARP-1 DNA_Lesion->PARP1 recruits PAR_Chain Poly(ADP-ribose) (PAR) Chain PARP1->PAR_Chain synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR_Chain->XRCC1 recruits Inhibitor 2-(Pyridin-3-yl)benzoic acid derivative Inhibitor->PARP1 inhibits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB LIG3->DNA_Lesion seals nick POLB->DNA_Lesion fills gap mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 activates Gq Gq protein mGluR5->Gq activates NAM 2-(Pyridin-3-yl)benzoic acid derivative (NAM) NAM->mGluR5 inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ release ER->Ca2+ releases Ca2+->PKC co-activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates Cellular_Response Transcriptional Changes & Synaptic Plasticity MAPK->Cellular_Response leads to COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid cleaved by PLA2 Phospholipase A₂ (PLA₂) PLA2->Arachidonic_Acid PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 converted by COX2 Cyclooxygenase-2 (COX-2) COX2->PGG2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Inhibitor 2-(Pyridin-3-yl)benzoic acid derivative Inhibitor->COX2 inhibits PGG2->PGH2 reduced by (peroxidase activity) Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins converted by Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate Plate (16-20h at 37°C) Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

References

Application Notes and Protocols: Synthesis of Pharmacologically Active Compounds from 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pharmacologically active compounds, specifically focusing on the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, utilizing 2-(Pyridin-3-yl)benzoic acid as a conceptual starting material. The following sections detail a proposed synthetic pathway, experimental protocols, quantitative data on the biological activity of the target compound, and a description of the relevant signaling pathway.

Introduction

This compound is a versatile scaffold for the synthesis of various heterocyclic compounds with potential pharmacological activities. Its bifunctional nature, possessing both a carboxylic acid and a pyridine ring, allows for diverse chemical modifications. This document outlines a plausible synthetic route to convert this compound into a key intermediate for the synthesis of Niraparib, a clinically approved PARP inhibitor for the treatment of certain types of cancer.

Proposed Synthetic Pathway to a Niraparib Intermediate

The synthesis of Niraparib from this compound is a multi-step process. A key challenge is the transformation of the pyridine ring into the substituted benzene ring of the indazole core of Niraparib. The following proposed pathway leverages established organic reactions to achieve this transformation and subsequent elaboration to a known Niraparib precursor.

Synthetic Pathway A This compound B Methyl 2-(pyridin-3-yl)benzoate A->B Esterification C Methyl 2-(3-bromopyridin-3-yl)benzoate B->C Bromination D Methyl 2-(3-vinylpyridin-3-yl)benzoate C->D Suzuki Coupling E Methyl 2-formyl-3-aminobenzoate D->E Oxidative Cleavage F Methyl 2-amino-3-methylbenzoate E->F Reduction G Niraparib Precursor F->G Further Elaboration

Caption: Proposed synthetic pathway from this compound to a Niraparib precursor.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on analogous reactions found in the chemical literature.

Step 1: Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl ester.

Reaction: this compound + Methanol --(H₂SO₄)--> Methyl 2-(pyridin-3-yl)benzoate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-(pyridin-3-yl)benzoate.

Step 2: Bromination of the Pyridine Ring

Objective: To introduce a bromine atom onto the pyridine ring to facilitate subsequent cross-coupling.

Reaction: Methyl 2-(pyridin-3-yl)benzoate + NBS --(AIBN)--> Methyl 2-(3-bromopyridin-3-yl)benzoate

Procedure:

  • Dissolve Methyl 2-(pyridin-3-yl)benzoate (1.0 eq) in carbon tetrachloride (15 mL/g).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 8-12 hours under inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield Methyl 2-(3-bromopyridin-3-yl)benzoate.

Step 3: Suzuki Coupling

Objective: To introduce a vinyl group which can be subsequently cleaved to a formyl group.

Reaction: Methyl 2-(3-bromopyridin-3-yl)benzoate + Potassium vinyltrifluoroborate --(Pd catalyst, base)--> Methyl 2-(3-vinylpyridin-3-yl)benzoate

Procedure:

  • To a degassed mixture of toluene and water (4:1), add Methyl 2-(3-bromopyridin-3-yl)benzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 2-(3-vinylpyridin-3-yl)benzoate.

Step 4: Oxidative Cleavage of the Vinyl Group

Objective: To cleave the vinyl group to a formyl group, a key functionality for the subsequent steps.

Reaction: Methyl 2-(3-vinylpyridin-3-yl)benzoate --(O₃, then reducing agent)--> Methyl 2-formyl-3-aminobenzoate

Procedure:

  • Dissolve Methyl 2-(3-vinylpyridin-3-yl)benzoate (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield Methyl 2-formyl-3-aminobenzoate.

Step 5: Reduction of the Formyl Group

Objective: To reduce the formyl group to a methyl group.

Reaction: Methyl 2-formyl-3-aminobenzoate --(Reducing agent)--> Methyl 2-amino-3-methylbenzoate

Procedure:

  • To a solution of Methyl 2-formyl-3-aminobenzoate (1.0 eq) in a suitable solvent like acetic acid, add a reducing agent such as sodium cyanoborohydride or perform catalytic hydrogenation using Pd/C.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to get the crude product.

  • Purify by column chromatography to obtain Methyl 2-amino-3-methylbenzoate, a known precursor for Niraparib synthesis.

Synthesis of Niraparib from the Precursor

The synthesized Methyl 2-amino-3-methylbenzoate can be converted to Niraparib through a series of established reactions, including diazotization, cyclization to form the indazole core, and coupling with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, followed by deprotection and amidation.

Niraparib Synthesis A Methyl 2-amino-3-methylbenzoate B Indazole Intermediate A->B Diazotization & Cyclization C Coupled Intermediate B->C Coupling D Niraparib C->D Deprotection & Amidation PARP1 Signaling Pathway cluster_0 DNA Damage Response cluster_1 Effect of Niraparib DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Polymer Synthesis PARP1_Activation->PARylation Inhibition Inhibition of PARP-1 PARP1_Activation->Inhibition Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Niraparib Niraparib Niraparib->Inhibition SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Cell_Death Cell Death (in BRCA deficient cells) DSB_Formation->Cell_Death

Application Note: A Detailed Protocol for the Esterification of 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients. This document provides a detailed experimental procedure for the esterification of 2-(Pyridin-3-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. The protocol described herein is based on the well-established Fischer-Speier esterification method, which utilizes an alcohol in the presence of a strong acid catalyst. This method is known for its reliability and scalability.

Reaction Principle

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In this process, the carboxylic acid is treated with an excess of an alcohol in the presence of a catalytic amount of a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The excess alcohol serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[1] The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate.

Experimental Protocol

This protocol details the synthesis of methyl 2-(pyridin-3-yl)benzoate. The same procedure can be adapted for other simple alcohols like ethanol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesEquivalents
This compoundC₁₂H₉NO₂199.215.00 g0.02511.0
MethanolCH₃OH32.0450 mL1.23~49
Concentrated Sulfuric AcidH₂SO₄98.081.5 mL0.0281.1
DichloromethaneCH₂Cl₂84.93100 mL--
5% Sodium Bicarbonate SolutionNaHCO₃84.0150 mL--
Saturated Sodium Chloride SolutionNaCl58.4430 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 5.00 g (0.0251 mol) of this compound and 50 mL of methanol.[1][3]

    • Place the flask in an ice-water bath to cool.

    • While stirring, slowly add 1.5 mL of concentrated sulfuric acid dropwise to the mixture.[3][4]

    • Remove the flask from the ice bath, add a magnetic stir bar, and attach a reflux condenser.[1][5]

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Continue to reflux for 1-2 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.[3][5]

    • Transfer the cooled mixture to a 250 mL separatory funnel containing 100 mL of water.[1]

    • Rinse the reaction flask with 50 mL of dichloromethane and add it to the separatory funnel.[5]

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.[1][5]

    • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.

    • Extract the aqueous layer with an additional 25 mL of dichloromethane.

    • Combine the organic extracts.

  • Neutralization and Washing:

    • Wash the combined organic layers with two 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize any unreacted acid.[1][6] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[1][5]

    • Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution.[5][6]

    • Dry the organic layer over anhydrous magnesium sulfate.[1][6]

  • Purification and Characterization:

    • Filter the mixture by gravity filtration to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude ester.[6]

    • The product can be further purified by column chromatography on silica gel if necessary.

    • Determine the final yield and characterize the product using analytical techniques such as NMR, IR, and mass spectrometry.

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Reactants (this compound, Methanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (1-2 hours) B->C D 4. Quench with Water C->D E 5. Extract with Dichloromethane D->E F 6. Wash with NaHCO₃ Solution E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Solvent Evaporation H->I J 10. Characterization (NMR, IR, MS) I->J

References

Application Notes and Protocols for the Purification of 2-(Pyridin-3-yl)benzoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyridin-3-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful and reproducible synthesis of downstream active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, purer crystals of the target compound will form, leaving impurities dissolved in the mother liquor. This document provides a detailed protocol for the recrystallization of this compound.

Data Presentation

The efficiency of the recrystallization process is determined by the recovery yield and the enhancement in purity. Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. The following table presents illustrative data based on typical results for the recrystallization of analogous aromatic carboxylic acids.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~96%>99.5%
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 138-141°C142-144°C
Recovery Yield N/A80-90% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on standard laboratory practices and the purification of structurally similar compounds. Actual results may vary depending on the initial purity of the this compound and the specific experimental conditions employed.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the purification of this compound using a mixed solvent system of ethanol and water. This solvent system is proposed based on the general solubility characteristics of similar pyridine carboxylic acids.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven (vacuum or standard)

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add 3-4 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring. The ideal temperature should be near the boiling point of ethanol (approximately 78°C).

    • Continue heating and stirring until the solid completely dissolves.

  • Decolorization (Optional Step):

    • If the resulting solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated carbon (about 1-2% of the solute's mass) to the solution.

    • Gently reheat the solution to boiling for a few minutes with continuous stirring to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration (if decolorization was performed):

    • If activated carbon was used, it is necessary to perform a hot filtration to remove it.

    • Preheat a separate Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate to prevent premature crystallization.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • If the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[1]

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.[1]

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation_drying Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot 95% Ethanol start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon add_water Add warm water until turbid dissolve->add_water hot_filtration Hot Filtration add_carbon->hot_filtration hot_filtration->add_water slow_cool Slowly cool to room temperature add_water->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent mixture vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

This detailed protocol provides a robust method for the purification of this compound, ensuring high purity for its use in research and drug development.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Pyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of 2-(Pyridin-3-yl)benzoic acid. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a critical step in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.20 g/mol PubChem[1]
Monoisotopic Mass 199.063328530 DaPubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
pKa (Predicted) 4.35 ± 0.10ChemicalBook[2]
Melting Point (Benzoic Acid) 122.4 °CITW Reagents[3]
Solubility (Benzoic Acid in Water at 25°C) 3.4 g/LWikipedia[4]

Note: Some data, such as melting point and solubility, are for the parent compound benzoic acid and are provided for reference. Experimental determination for this compound is recommended.

Analytical Techniques and Protocols

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. The following sections detail the recommended techniques and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the compound's solubility.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Spectral Width : 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width : 0-200 ppm.

  • Data Processing and Analysis :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to assign them to the respective protons and carbons in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters :

    • Ionization Mode : Electrospray ionization (ESI) in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed, while in negative mode, the deprotonated molecule [M-H]⁻ will be detected.

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage : 3-5 kV.

    • Drying Gas (N₂) Flow Rate : 5-12 L/min.

    • Drying Gas Temperature : 300-350 °C.

    • Mass Range : m/z 50-500.

  • Data Analysis :

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. For aromatic carboxylic acids, fragmentation often involves the loss of H₂O, CO, and the entire carboxyl group.[6][7]

    • Analyze the fragmentation pattern to gain further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and can also be used for quantification.

  • Sample Preparation :

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a series of dilutions from the stock solution for calibration if quantification is required.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9] A gradient elution may be necessary to achieve optimal separation.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5-20 µL.

    • Column Temperature : 25-30 °C.

    • Detection : UV detector at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

  • Data Analysis :

    • Determine the retention time of the main peak corresponding to this compound.

    • Assess the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the logical workflow for compound characterization and a hypothetical signaling pathway.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MeltingPoint Melting Point Purification->MeltingPoint MS Mass Spectrometry (ESI, HRMS) HPLC HPLC (Purity Assessment) Final Characterized Compound HPLC->Final Solubility Solubility pKa pKa Determination pKa->Final

Caption: Analytical workflow for compound characterization.

Hypothetical_Antifungal_Pathway cluster_cell Fungal Cell Compound This compound (Antifungal Agent) Membrane Cell Membrane Compound->Membrane Penetration Enzyme Target Enzyme (e.g., Ergosterol Biosynthesis) Membrane->Enzyme Interaction Pathway Metabolic Pathway Enzyme->Pathway Inhibition Growth Cell Growth & Proliferation Pathway->Growth Disruption Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: Hypothetical antifungal signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-3-yl)benzoic acid. The content is structured to address common challenges and provide actionable solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this specific Suzuki-Miyaura coupling are a common issue and can often be attributed to several key factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species. This is a well-documented challenge when working with pyridinic substrates.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.

  • Inefficient Transmetalation: The transfer of the pyridinyl group from the boronic acid to the palladium complex is a critical step. This process can be sluggish, especially with electron-deficient heteroaryl compounds.[1]

  • Protodeboronation of 3-Pyridinylboronic Acid: The boronic acid starting material can be unstable under the reaction conditions, particularly in the presence of aqueous bases, and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.

  • Poor Solubility: The starting materials, particularly the 2-halobenzoic acid or 3-pyridinylboronic acid, may have poor solubility in the chosen solvent system, leading to a slow and incomplete reaction.

Q2: I am observing significant byproduct formation, such as homocoupling of the 3-pyridinylboronic acid and dehalogenation of my 2-halobenzoic acid. How can I minimize these side reactions?

A2: The formation of byproducts is a common cause of reduced yield and purification challenges.

  • Homocoupling: The self-coupling of two molecules of 3-pyridinylboronic acid to form 3,3'-bipyridine is often promoted by the presence of oxygen in the reaction mixture. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture itself.[1] This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.

  • Dehalogenation: The replacement of the halide on the benzoic acid with a hydrogen atom is another potential side reaction. Optimizing the reaction conditions, such as the choice of base, solvent, and temperature, can help to favor the desired cross-coupling pathway over dehalogenation.

Q3: Can I perform the Suzuki-Miyaura coupling for this synthesis under aerobic conditions?

A3: It is strongly advised to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can lead to the deactivation of the palladium catalyst and significantly promote the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product.[1]

Q4: How do I choose the optimal catalyst and ligand for the synthesis of this compound?

A4: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling involving a pyridine moiety.

  • Catalyst: While Pd(PPh₃)₄ is a commonly used catalyst, it can be prone to deactivation with pyridinic substrates. Pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition are often a better choice.

  • Ligand: The use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos or XPhos can help stabilize the active palladium species, prevent pyridine coordination, and promote the crucial reductive elimination step to form the product.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Problem: Low or No Product Yield

Troubleshooting Workflow

Troubleshooting Low Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of starting materials? (2-halobenzoic acid, 3-pyridinylboronic acid) check_reagents->reagent_purity optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard inert_atmosphere Inert atmosphere maintained? (Absence of O2) check_conditions->inert_atmosphere optimize_base_solvent 4. Optimize Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement purification 5. Review Purification Method optimize_base_solvent->purification No Improvement success Yield Improved purification->success Optimization Successful reagent_stability Stability of boronic acid? (Consider using pinacol ester) reagent_purity->reagent_stability temperature Reaction temperature optimal? inert_atmosphere->temperature degassing Solvents properly degassed? temperature->degassing

Caption: A workflow for troubleshooting low yields.

Data on Reaction Parameter Optimization

The following tables provide data from Suzuki-Miyaura coupling reactions with substrates analogous to those used in the synthesis of this compound. This data can guide the optimization of your reaction conditions.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Yield (%)Observations
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst.[1]
Pd(dppf)Cl₂ (10)-GoodCan be effective for heteroaryl couplings.

Table 2: Influence of Base and Solvent on Yield

Base (Equivalents)Solvent SystemYield (%)Notes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for the specific substrates and scale of your reaction.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial, add 2-bromobenzoic acid (1.0 eq.), 3-pyridinylboronic acid (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

Work-up and Purification:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Decision Tree for Reaction Component Selection

Component Selection Guide start Starting Synthesis catalyst Choose Catalyst start->catalyst ligand Select Ligand catalyst->ligand catalyst_opt1 Pd₂(dba)₃ or Pd(OAc)₂ catalyst->catalyst_opt1 Standard catalyst_opt2 Pd(dppf)Cl₂ catalyst->catalyst_opt2 Alternative base Select Base ligand->base ligand_opt1 Bulky, electron-rich ligands (SPhos, XPhos) ligand->ligand_opt1 Recommended for pyridinic substrates ligand_opt2 PPh₃ ligand->ligand_opt2 Less effective boron_source Choose Boron Source base->boron_source base_opt1 K₃PO₄ or Cs₂CO₃ base->base_opt1 For higher reactivity base_opt2 K₂CO₃ or Na₂CO₃ base->base_opt2 Cost-effective result Proceed with Reaction boron_source->result boron_opt1 3-Pyridinylboronic Acid boron_source->boron_opt1 boron_opt2 Pinacol Ester or Trifluoroborate Salt boron_source->boron_opt2 If protodeboronation is an issue

Caption: A decision tree for selecting key reaction components.

Protocol 2: Purification by Recrystallization

This protocol is a general method for the recrystallization of benzoic acid derivatives and may need to be adapted for this compound.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the crystallized product.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₂ Transmetal->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X = 2-Halobenzoic Acid ArB Ar'-B(OR)₂ = 3-Pyridinylboronic Acid Product Product = this compound

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Common side reactions in the synthesis of 2-arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-arylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-arylpyridines?

A1: The most prevalent methods for synthesizing 2-arylpyridines involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Negishi, and Stille couplings, which are widely used for the formation of C-C bonds between a pyridine ring and an aryl group.[1][2][3]

Q2: What are the primary side reactions observed in the Suzuki-Miyaura synthesis of 2-arylpyridines?

A2: The two most common side reactions in the Suzuki-Miyaura coupling for 2-arylpyridine synthesis are protodeboronation and homocoupling.[4] Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid or ester, replacing it with a hydrogen atom.[5] Homocoupling results in the formation of biaryl or bipyridyl species from the coupling of two identical aryl or pyridyl groups.[1][6]

Q3: Why can 2-pyridyl organometallic reagents be challenging to use in cross-coupling reactions?

A3: 2-Pyridyl organometallic reagents, particularly 2-pyridyl boronic acids and their derivatives, are known to be unstable and can exhibit poor reactivity in Suzuki-Miyaura cross-coupling reactions.[2][7] This is attributed to factors such as the propensity for protodeboronation and the relatively slow rate of transmetalation for electron-deficient heteroaryl boron compounds.[8] The nitrogen atom in the pyridine ring can also coordinate to the metal catalyst, potentially affecting its catalytic activity.

Q4: What are some common side reactions in Negishi and Stille couplings for 2-arylpyridine synthesis?

A4: In Negishi coupling, a common side reaction is homocoupling, which can result from a second transmetalation reaction.[1] For Stille couplings, challenges can include sluggish transmetalation, especially with electron-poor stannanes, and the formation of byproducts due to the thermal or light-induced decomposition of the organotin reagents.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-arylpyridines via Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling: Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of 2-arylpyridine 1. Catalyst deactivation.2. Inefficient oxidative addition.3. Slow transmetalation.1. Ensure thorough degassing of solvents and use of an inert atmosphere. Use a Pd(0) source or an efficient precatalyst.[4]2. For unreactive 2-halopyridines, consider switching to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos). Increasing the reaction temperature may also help.[4]3. The choice of base is critical; screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
Significant protodeboronation byproduct 1. Hydrolysis of the boronic acid/ester.2. Base-catalyzed decomposition.3. Palladium-catalyzed protodeboronation.[10]1. Use anhydrous solvents and reagents. Consider using boronic acid pinacol esters or trifluoroborate salts, which can exhibit greater stability.[4][5]2. Optimize the base and reaction temperature. A weaker base or lower temperature may reduce the rate of protodeboronation.3. Judiciously select phosphine ligands, as bulky ligands can sometimes promote this side reaction.[10]
Formation of homocoupling byproducts 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II).2. Side reactions of the organometallic intermediates.1. Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[6]2. Adjust the stoichiometry of the reactants. Using a slight excess of the boronic acid reagent can sometimes minimize homocoupling of the halide partner.
Unreacted starting materials 1. Insufficient reaction temperature or time.2. Catalyst inhibition or deactivation.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.2. Ensure the purity of all reagents and solvents. The presence of impurities can poison the palladium catalyst.
Negishi Coupling: Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-arylpyridine 1. Poor quality of the organozinc reagent.2. Catalyst deactivation.3. β-hydride elimination for alkylzinc reagents.[11]1. Ensure the organozinc reagent is freshly prepared or properly stored to maintain its activity.2. Use appropriate ligands, such as dppf, to stabilize the catalyst and prevent decomposition.[12]3. For secondary alkylzinc reagents, ligand selection is crucial to promote reductive elimination over β-hydride elimination.[13]
Significant homocoupling byproduct 1. A second transmetalation reaction between the diarylmetal intermediate and the arylmetal halide.[1]1. Optimize reaction conditions, such as temperature and reaction time, to favor the cross-coupling pathway.2. The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.
Stille Coupling: Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-arylpyridine 1. Sluggish transmetalation.2. Decomposition of the organotin reagent.1. The addition of stoichiometric or catalytic amounts of copper(I) salts can accelerate the transmetalation step.[3]2. Use purified organotin reagents and protect the reaction from light if the reagents are light-sensitive.
Difficulty in purification 1. Removal of toxic tin byproducts.1. Employ workup procedures designed to remove tin compounds, such as treatment with potassium fluoride to precipitate tin salts.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine[4]
  • Reaction Setup: To an oven-dried vial, add the 2-chloropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Side Products in 2-Arylpyridine Synthesis Check_Reaction Primary Side Product Observed? Start->Check_Reaction Protodeboronation Protodeboronation Check_Reaction->Protodeboronation Yes Homocoupling Homocoupling Check_Reaction->Homocoupling Yes No_Reaction No Reaction / Incomplete Conversion Check_Reaction->No_Reaction No P_Sol1 Use Anhydrous Solvents Protodeboronation->P_Sol1 P_Sol2 Switch to Boronic Ester or Trifluoroborate Protodeboronation->P_Sol2 P_Sol3 Optimize Base and Temperature Protodeboronation->P_Sol3 H_Sol1 Ensure Rigorous Degassing Homocoupling->H_Sol1 H_Sol2 Check for Oxygen Leaks Homocoupling->H_Sol2 H_Sol3 Adjust Reactant Stoichiometry Homocoupling->H_Sol3 NR_Sol1 Increase Temperature No_Reaction->NR_Sol1 NR_Sol2 Screen Different Catalysts/Ligands No_Reaction->NR_Sol2 NR_Sol3 Verify Reagent Purity No_Reaction->NR_Sol3

Caption: A troubleshooting workflow for common issues in 2-arylpyridine synthesis.

References

How to minimize homocoupling in Suzuki reactions with bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of bromopyridines.

Troubleshooting Guide

Problem: Significant formation of homocoupling byproducts is observed.

Homocoupling, the self-coupling of either two molecules of the boronic acid or two molecules of the bromopyridine, is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[1][2][3][4][5] Addressing the primary causes is critical for minimizing this unwanted reaction.

Initial Troubleshooting Steps:

  • Verify Atmosphere Control: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere.[2] Oxygen is a known promoter of boronic acid homocoupling.[1][2][3]

  • Evaluate Palladium Source: The choice of palladium precatalyst can significantly influence homocoupling. Pd(II) sources can directly promote homocoupling before being reduced to the active Pd(0) state.[3][6]

  • Assess Ligand Choice: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Suboptimal ligand choice can lead to a sluggish catalytic cycle, allowing side reactions to dominate.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with bromopyridine substrates?

A1: Homocoupling is a major side reaction where the boronic acid couples with itself or the bromopyridine couples with itself.[2][4] This is problematic as it consumes starting materials, reduces the yield of the target molecule, and generates impurities that can be difficult to separate from the desired product.[3] Bromopyridines can be particularly challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst and alter the reaction pathway.[1]

Q2: How does oxygen in the reaction mixture lead to increased homocoupling?

A2: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3][7] These Pd(II) species are known to directly mediate the homocoupling of boronic acids, generating a symmetrical biaryl byproduct and regenerating Pd(0).[2][6] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[2][6]

Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could this be the cause of homocoupling?

A3: Yes, using a Pd(II) precatalyst can be a significant source of homocoupling.[3][5] For the main Suzuki catalytic cycle to begin, the Pd(II) must be reduced in situ to the active Pd(0) form.[2][6] This reduction can occur via the homocoupling of two boronic acid molecules, a process that generates Pd(0) at the expense of your starting material.[2][6]

Q4: How can I effectively remove oxygen from my reaction?

A4: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1][2] Standard methods include:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 15-30 minutes) before use.[2][5]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved oxygen.[2][8]

  • Inert Atmosphere: Always assemble the reaction glassware under a positive pressure of nitrogen or argon and maintain this inert atmosphere throughout the experiment.[5]

Q5: How does the choice of ligand, base, and solvent affect homocoupling?

A5:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended for coupling with bromopyridines.[1][2][3] These ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps of the Suzuki cycle.[2][3] A faster overall cycle allows the desired cross-coupling to outcompete the homocoupling pathway.[2]

  • Base: The base is necessary to activate the boronic acid for transmetalation, but an overly strong or poorly soluble base can sometimes worsen side reactions.[2] Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the optimal balance for your specific substrates.[2][4]

  • Solvent: The solvent choice (e.g., dioxane, toluene, DMF) affects the solubility of all components and the catalyst's activity.[2] Using anhydrous solvents is often preferred to minimize a competing side reaction known as protodeboronation (hydrolysis of the boronic acid), which can also reduce overall yield.[1][2]

Q6: Can using a different type of boronic acid reagent help?

A6: Yes. Boronic acids can be susceptible to degradation and side reactions.[5] Using more stable derivatives like boronic pinacol esters (Bpin) or potassium trifluoroborate salts can significantly improve outcomes.[1][5] These reagents often exhibit greater stability towards protodeboronation and can sometimes suppress homocoupling by providing a slower, more controlled release of the boronic acid during the catalytic cycle.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][2]
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2][3][5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Accelerates oxidative addition and reductive elimination, making the cross-coupling kinetically favored over homocoupling.[2][3]
Base Milder, soluble base (e.g., K₃PO₄, K₂CO₃, KF)An optimal base promotes transmetalation without exacerbating side reactions. The choice is highly substrate-dependent.[2][8]
Boron Reagent Pinacol or MIDA boronate estersThese esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[1][5]
Reagent Addition Slow addition of boronic acid/ester via syringe pumpMaintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2][9]
Temperature Optimized for specific reaction (often 80-110 °C)Temperature affects the rates of all reactions. While higher temperatures can increase the rate of the desired coupling, they can also accelerate side reactions.[1][4][10] Optimization is key.

Table 2: Example Reaction Conditions for Minimizing Side Reactions

BromopyridineCatalyst / LigandBaseSolvent SystemTemp (°C)NotesReference
Generic 2-BromopyridinePd₂(dba)₃ / P(t-Bu)₃KFDioxane100This catalyst system is reported to increase the rate of cross-coupling.[8]
5-BromonicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane / H₂O80-100This system provides high yields, suggesting minimal homocoupling.[3][3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O70-80Good yields were obtained with electron-rich boronic acids.[11][11]
Generic BromopyridinePd(dppf)Cl₂K₂CO₃Dimethoxyethane80Often effective for heteroaryl couplings.[3]

Mandatory Visualization

Suzuki_Homocoupling Suzuki Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Ar(pyr)-Pd(II)(Br)L₂ Pd0->OxAdd + Ar(pyr)-Br (Oxidative Addition) PdII_O2 Pd(II) Species Pd0->PdII_O2 + O₂ (Trace Oxygen) Trans Ar(pyr)-Pd(II)(Ar')L₂ OxAdd->Trans + Ar'B(OH)₂ / Base (Transmetalation) RedElim Ar(pyr)-Ar' Trans->RedElim (Reductive Elimination) RedElim->Pd0 Homo_Product Ar'-Ar' PdII_O2->Homo_Product + 2 Ar'B(OH)₂ Homo_Product->Pd0 (Re-forms Pd(0)) PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Pre->Homo_Product + 2 Ar'B(OH)₂

Caption: Suzuki catalytic cycle and competing homocoupling pathway.

Troubleshooting_Workflow Troubleshooting Homocoupling in Suzuki Reactions Start High Homocoupling Observed Check_Atmosphere Is the reaction rigorously degassed? Start->Check_Atmosphere Degas Implement rigorous degassing: - Inert gas sparging - Freeze-Pump-Thaw cycles Check_Atmosphere->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Pd_Source Yes Degas->Check_Pd_Source Switch_to_Pd0 Switch to a Pd(0) source: - Pd(PPh₃)₄ - Pd₂(dba)₃ Check_Pd_Source->Switch_to_Pd0 Yes Check_Conditions Optimize Other Conditions Check_Pd_Source->Check_Conditions No Switch_to_Pd0->Check_Conditions Optimize_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Conditions->Optimize_Ligand Optimize_Base Screen milder bases (e.g., K₃PO₄, K₂CO₃) Check_Conditions->Optimize_Base Optimize_Boron Use more stable boron reagents (e.g., pinacol esters) Check_Conditions->Optimize_Boron End Minimized Homocoupling Optimize_Ligand->End Optimize_Base->End Optimize_Boron->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents via Inert Gas Sparging

  • Setup: Use a solvent bottle or flask equipped with a septum and two needles. One long needle should reach the bottom of the solvent, and a shorter needle will serve as a gas outlet.

  • Inert Gas: Connect the long needle to a source of dry argon or nitrogen.

  • Sparging: Bubble the inert gas through the solvent at a moderate rate for at least 30 minutes to displace dissolved oxygen.

  • Storage: Once degassed, remove the needles and store the solvent under a positive pressure of the inert gas. Use the solvent promptly.

Protocol 2: General Procedure for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid

This is a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often required.

  • Vessel Preparation: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the finely powdered base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove air from the flask.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[1][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the Suzuki-Miyaura cross-coupling of 3-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 3-bromopyridine is giving a low yield. What are the common causes?

Low yields in the Suzuki coupling of 3-bromopyridine can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[1] Other common issues include inefficient oxidative addition, and side reactions like protodeboronation and homocoupling.[1]

Q2: Which palladium catalyst and ligand combinations are most effective for 3-bromopyridine?

There is no single "best" combination as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for heteroaryl halides like 3-bromopyridine, bulky and electron-rich phosphine ligands are often preferred.[1] Ligands such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have shown good results.[2][3]

Q3: How can I minimize homocoupling of the boronic acid?

Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1] To minimize it, ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1] Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ can also help reduce homocoupling.[4]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This side reaction is often promoted by high temperatures, water, and strong bases. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] Using anhydrous solvents and carefully selecting the base can also be beneficial.

Q5: What is the role of the base and which one should I choose?

The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base often needs to be screened for a specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen. 3. Inefficient oxidative addition. 4. Incorrect reaction temperature.1. Use a fresh batch of catalyst and ligand. 2. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] 3. Increase the reaction temperature or screen different catalyst/ligand combinations. 4. Optimize the temperature; too low may result in a sluggish reaction, while too high can cause catalyst decomposition.
Significant Homocoupling 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction.1. Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (Ar or N₂).[1] 2. Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) source.[4]
Protodeboronation 1. Unstable boronic acid. 2. Presence of excess water. 3. Inappropriate base or high temperature.1. Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. 2. Use anhydrous solvents. 3. Screen different bases and consider running the reaction at a lower temperature.
Formation of Debrominated Starting Material 1. Presence of a hydride source.1. Ensure high purity of reagents and solvents. Avoid bases that can act as hydride donors.
Inconsistent Results 1. Variations in reagent quality. 2. Inconsistent inert atmosphere. 3. Moisture in the reaction.1. Use high-purity, fresh reagents. 2. Ensure a consistent and rigorous degassing procedure. 3. Use dry solvents and glassware.

Data Presentation: Catalyst and Ligand Screening

The following table summarizes the performance of various catalyst and ligand systems for the Suzuki coupling of 3-bromopyridine with different arylboronic acids.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Arylboronic AcidYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012Phenylboronic acidHigh
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane10012-244-Tolylboronic acidHigh
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux12Phenylboronic acidGood
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DME/H₂O802Phenylboronic acidModerate
PdCl₂(dppf) (3)-K₂CO₃ (2)DME802Phenylboronic acidHigh

Note: "High," "Good," and "Moderate" are qualitative descriptors based on literature reports and specific yields can vary based on the exact reaction conditions and the nature of the boronic acid.[5]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Bromopyridine

Reagents & Equipment:

  • 3-Bromopyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 3-bromopyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if applicable, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactants1 R¹-X (3-Bromopyridine) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (Boronic Acid Derivative) + Base Reactants2->Transmetalation Experimental_Workflow Start Start Setup Reaction Setup: - 3-Bromopyridine - Boronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Add_Catalyst Add Pd Catalyst & Ligand Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to Desired Temperature (e.g., 80-110 °C) Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Fresh Catalyst, Pure Solvents) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Analyze_Side_Products Analyze Crude Mixture for Side Products (Homocoupling, Protodeboronation) Check_Atmosphere->Analyze_Side_Products Atmosphere OK Optimize_Conditions Systematically Optimize Conditions Analyze_Side_Products->Optimize_Conditions Side Products Identified? Screen_Catalyst Screen Catalyst/Ligand Combination (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) Analyze_Side_Products->Screen_Catalyst No Major Side Products Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base (K₃PO₄, Cs₂CO₃, Na₂CO₃) Screen_Catalyst->Screen_Base No Improvement Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp No Improvement

References

Technical Support Center: Purification of 2-(Pyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Pyridin-3-yl)benzoic acid.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Problem: You are experiencing a significant loss of this compound after the recrystallization process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent System The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene.[1][2] Experiment with different solvent ratios to optimize recovery.
Excessive Solvent Usage Using too much solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4]
Cooling Process Too Rapid Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[1]
Premature Crystallization During Hot Filtration If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[3][5]
Issue 2: Persistent Impurities After Purification

Problem: Your purified this compound still shows the presence of impurities, such as starting materials or byproducts from the synthesis. This is a common issue, especially when synthesized via Suzuki-Miyaura coupling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Residual Palladium Catalyst Palladium catalysts used in Suzuki coupling can be difficult to remove completely. After the reaction, filter the mixture through a pad of Celite to remove heterogeneous palladium.[6] For soluble palladium species, consider treatment with activated carbon or using a palladium scavenger.[7][8][9]
Homocoupled Byproducts The self-coupling of the boronic acid starting material can generate bipyridyl impurities that are often difficult to separate. Careful control of the Suzuki reaction conditions, such as using an inert atmosphere and appropriate ligands, can minimize their formation. Purification via column chromatography may be necessary.
Unreacted Starting Materials Incomplete reaction can leave unreacted aryl halide or boronic acid in the crude product. Monitor the reaction progress by TLC or LC-MS to ensure completion.[10] An acid-base extraction can be effective in removing unreacted neutral or basic starting materials from the acidic product.[11]
Co-precipitation of Impurities If the impurities have similar solubility profiles to the desired product, they may co-precipitate during recrystallization. A second recrystallization with a different solvent system or purification by column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data for this compound is not extensively published, a good starting point is to use solvent systems commonly employed for benzoic acid and its derivatives. These include:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[4]

  • Isopropanol/Water: Similar to the ethanol/water system.

  • Aqueous Acetic Acid or Benzene have also been reported for benzoic acid recrystallization.[1]

It is recommended to perform small-scale solubility tests to determine the optimal solvent and ratio for your specific sample.

Q2: How can I remove the dark color from my crude this compound?

A2: The dark color often originates from residual palladium catalyst (palladium black) or other polymeric impurities.[9] After initial filtration of the reaction mixture, you can treat the solution of your crude product with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities.[1][5] Caution: Using too much charcoal can lead to a loss of your desired product.

Q3: My this compound is an oil and won't crystallize. What should I do?

A3: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities present.

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the solvent-air interface. Adding a seed crystal of pure product, if available, can also initiate crystallization.[12]

  • Change Solvent: The current solvent may be inappropriate. Try a solvent with a lower boiling point.

  • Purify Further: The presence of impurities can suppress crystallization. Attempt to purify the oil by column chromatography first and then recrystallize the resulting solid.

Q4: What are the typical conditions for column chromatography of this compound?

A4: For column chromatography on silica gel, a good starting eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Due to the acidic nature of the compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to prevent streaking and improve the peak shape.[11] A typical gradient could be from 10% to 50% ethyl acetate in hexanes. The exact ratio should be determined by thin-layer chromatography (TLC) first.

Data Presentation

Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Note: Specific solubility data for this compound is limited. The following data for benzoic acid can be used as a guideline for solvent selection. The presence of the pyridine ring will likely increase its polarity and may affect solubility compared to benzoic acid.

SolventTemperature (°C)Solubility ( g/100 mL)
Water200.29[13]
Water956.8[13]
Ethanol2545.5[14]
Ethyl Acetate2527.6[14]
Benzene2510.6[14]
Acetonitrile2520.8[13]
Dichloromethane258.8[13]
Toluene2510.3[13]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.[3]

  • Crystallization: Add hot water to the hot filtrate dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Removal of Palladium Catalyst by Filtration

This protocol describes a simple method for removing heterogeneous palladium catalyst after a Suzuki coupling reaction.

  • Dilution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent in which the product is soluble (e.g., ethyl acetate).[6]

  • Filtration: Prepare a small plug of Celite in a fritted funnel or on top of filter paper in a Büchner funnel.

  • Elution: Pass the diluted reaction mixture through the Celite plug. The Celite will trap the fine particles of the palladium catalyst.[6]

  • Washing: Wash the Celite plug with additional fresh solvent to ensure all the product is collected.

  • Work-up: The filtrate, now free of heterogeneous palladium, can be carried on to the next work-up or purification step (e.g., aqueous wash, extraction, or concentration).

Visualizations

Purification_Workflow cluster_synthesis Crude Product from Synthesis cluster_purification Purification Steps cluster_final Final Product Crude Crude this compound Filtration Filtration through Celite (Removes Heterogeneous Pd) Crude->Filtration AcidBase Acid-Base Extraction (Removes Neutral/Basic Impurities) Filtration->AcidBase If necessary Recrystallization Recrystallization (Removes Soluble Impurities) AcidBase->Recrystallization Column Column Chromatography (For Difficult Separations) Recrystallization->Column If impurities persist Pure Pure this compound Recrystallization->Pure If purity is sufficient Column->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, LC-MS, NMR) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 99% Impure Impurities Detected CheckPurity->Impure Purity < 99% ImpurityType Identify Impurity Type Impure->ImpurityType Palladium Residual Palladium ImpurityType->Palladium Dark Color StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Known Spots on TLC Byproduct Reaction Byproduct ImpurityType->Byproduct Unknown Spots on TLC ActionPd Treat with Activated Carbon or Palladium Scavenger Palladium->ActionPd ActionSM Perform Acid-Base Extraction StartingMaterial->ActionSM ActionBP Column Chromatography Byproduct->ActionBP ActionPd->CheckPurity ActionSM->CheckPurity ActionBP->CheckPurity

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Purification of 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from 2-(Pyridin-3-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium from this compound?

A1: Several methods are effective for removing palladium residues from active pharmaceutical ingredients (APIs) like this compound.[1] The choice of method depends on the scale of the reaction, the nature of the palladium species, and the desired final purity. Common techniques include:

  • Adsorption: Utilizing materials that selectively bind to palladium, such as activated carbon, functionalized silica gels (metal scavengers), or scavenger resins.[1][2][3][4]

  • Crystallization: A standard purification technique that can effectively reduce palladium levels, sometimes in conjunction with additives to keep palladium in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium species away from the desired product.

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® can remove heterogeneous palladium particles.[5]

Q2: Why is it crucial to remove palladium residues from my this compound product?

A2: Palladium is a toxic heavy metal, and its residues in a potential drug candidate are strictly regulated by health authorities like the FDA and EMA.[1][6] The International Council for Harmonisation (ICH) provides guidelines (ICH Q3D) for acceptable limits of elemental impurities in pharmaceutical products.[6][7] Residual palladium can also interfere with downstream chemical transformations and biological assays.[7][8]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials, often silica-based or polymeric, that are functionalized with ligands that have a high affinity for specific metals.[7][9] For palladium removal, scavengers containing thiol, thiourea, or amine functional groups are commonly used.[7][9][10] The scavenger is added to the reaction mixture, where it selectively binds to the palladium catalyst. The solid-supported scavenger-palladium complex is then easily removed by filtration.[5][11]

Q4: Can I use activated carbon to remove palladium from my polar compound?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[2][3][7] It can be effective for polar compounds. However, one potential drawback is the non-selective adsorption of the product, which can lead to yield loss.[7] It is crucial to screen different types of activated carbon and optimize the loading and contact time to maximize palladium removal while minimizing product loss.

Q5: How can I quantify the amount of residual palladium in my product?

A5: Several analytical techniques are available to accurately quantify palladium levels. The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][8] Other methods include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[1][12][13] For rapid screening during process development, colorimetric or fluorometric assays are also available.[1][8]

Troubleshooting Guides

Problem 1: Low product recovery after using a metal scavenger.
Possible Cause Solution
Non-specific binding of the product to the scavenger. 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[5] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[5] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[5] Screen a variety of scavengers with different functional groups.
Product precipitation with the scavenger. 1. Adjust Solvent System: Ensure your product is fully dissolved in the chosen solvent at the scavenging temperature. You may need to use a more polar solvent or a solvent mixture. 2. Optimize Temperature: Perform the scavenging at a temperature that ensures good solubility of your product.
Problem 2: Inefficient palladium removal with activated carbon.
Possible Cause Solution
Incorrect type of activated carbon. 1. Screen Different Carbons: Not all activated carbons are the same. Test various grades with different pore sizes and surface areas.[3] 2. Consider Modified Carbons: Some activated carbons are specifically designed for metal removal.[4]
Insufficient contact time or temperature. 1. Increase Stirring Time: Allow for a longer contact time between the activated carbon and the solution. 2. Increase Temperature: In some cases, increasing the temperature can improve the adsorption kinetics.
Palladium species is not effectively adsorbed. 1. Consider a Combination Approach: Use activated carbon in conjunction with a chelating agent to facilitate adsorption.[7]
Problem 3: Recrystallization is not removing sufficient palladium.
Possible Cause Solution
Palladium co-precipitates with the product. 1. Add a Chelating Agent: Introduce a chelating agent to the crystallization solvent to keep the palladium dissolved in the mother liquor.[1] Examples include N-acetylcysteine or thiourea. 2. Optimize Solvent System: Experiment with different solvent systems to maximize the solubility difference between your product and the palladium species.
Inefficient crystallization process. 1. Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[14] 2. Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

Data Summary

The following tables summarize quantitative data from various studies on palladium removal.

Table 1: Efficiency of Different Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Microporous Polystyrene-bound TMT (MP-TMT)33010-30~91-97%[7]
Silica-Thiol (Si-Thiol)100<2>98%[10]
SiliaMetS Imidazole4,960~248~95%[2]
Carboxen® 5641,2501299%[15]

Table 2: Palladium Removal using Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Darco KB-B300<10.2 wt, THF, 45°C, 18h[7]
Nuchar AquaGuard (with chelating agent)2239200.7 wt carbon, 0.35 wt chelator[7]
C-9414,960415100% w/w[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolve the Crude Product: Dissolve the crude this compound containing palladium residues in a suitable solvent (e.g., DMF, THF, Methanol).

  • Select and Add the Scavenger: Choose an appropriate solid-supported metal scavenger (e.g., SiliaMetS Thiol, MP-TMT). Add the scavenger to the solution (typically 5-20 wt% relative to the product).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for a specified period (typically 2-24 hours). The optimal time and temperature should be determined experimentally.

  • Filter the Mixture: Filter the mixture to remove the scavenger-palladium complex. A simple gravity filtration or filtration through a pad of Celite® is usually sufficient.[5]

  • Wash the Scavenger: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[5]

  • Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for analysis (e.g., by ICP-MS) to confirm the palladium levels are within the acceptable range.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude this compound in an appropriate solvent.

  • Add Activated Carbon: Add a pre-determined amount of activated carbon (e.g., 50-100% w/w relative to the product) to the solution.[2]

  • Stir the Suspension: Stir the suspension vigorously for an optimized period (e.g., 1-4 hours) at a suitable temperature.

  • Filter through Celite®: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel.[5] Filter the reaction mixture through the Celite® pad to remove the activated carbon.

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Concentrate the filtrate under reduced pressure to yield the purified product.

  • Quantify Palladium: Analyze the purified product to determine the final palladium concentration.

Protocol 3: Purification by Recrystallization
  • Choose a Suitable Solvent System: Select a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water or aqueous alcohol mixtures are often good starting points for polar compounds.[14][16]

  • Dissolve the Impure Compound: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[16]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Covering the flask can help slow the cooling rate.[14] Large, well-formed crystals should appear.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

  • Cool in an Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield of the recrystallized product.[14]

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and then dry them thoroughly.

  • Analyze Purity: Determine the melting point of the recrystallized product and analyze its palladium content.

Visualizations

Palladium_Removal_Workflow start Crude this compound (High Pd content) decision Select Purification Method start->decision scavenger Metal Scavenger decision->scavenger High Selectivity Needed carbon Activated Carbon decision->carbon Cost-Effective Bulk Removal recrystallization Recrystallization decision->recrystallization Final Polishing Step filtration Filtration (Celite®) decision->filtration Heterogeneous Pd analysis Analyze Pd Content (ICP-MS) scavenger->analysis carbon->analysis recrystallization->analysis filtration->analysis analysis->decision Fail end_pass Purified Product (Pd < Specification) analysis->end_pass Pass end_fail Further Purification Required

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Dissolve Crude Product in Solvent add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at RT or Elevated Temp (2-24h) add_scavenger->stir filter_scavenger Filter to Remove Scavenger-Pd Complex stir->filter_scavenger wash Wash Scavenger with Fresh Solvent filter_scavenger->wash concentrate Combine Filtrate and Concentrate wash->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Improving the solubility of 2-(Pyridin-3-yl)benzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Pyridin-3-yl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a primary focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bifunctional molecule containing both a carboxylic acid group and a pyridine ring. This structure results in limited solubility in neutral aqueous solutions due to the hydrophobic nature of the biphenyl system. Its solubility is highly dependent on the pH of the medium. Similar to benzoic acid, it is expected to have low solubility in cold water and higher solubility in hot water and many organic solvents.[1][2][3][4][5] The pyridine nitrogen provides a site for protonation in acidic conditions, while the carboxylic acid can be deprotonated in basic conditions, both of which can significantly alter solubility.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility is a common issue with this compound. Several factors could be contributing to this problem:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving this compound.

  • pH of the Medium: In neutral organic solvents or water, the compound exists in its neutral, less soluble form.

  • Temperature: You may be attempting to dissolve the compound at a temperature that is too low.

  • Particle Size: Large crystals of the acid will dissolve more slowly than a fine powder.

Q3: How can I improve the solubility of this compound in aqueous solutions?

A3: The most effective method for increasing the solubility of this compound in aqueous media is by adjusting the pH.

  • Basic Conditions: By adding a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the carboxylic acid group to form a highly soluble carboxylate salt.[1][6]

  • Acidic Conditions: In strongly acidic conditions, the pyridine nitrogen can be protonated to form a pyridinium salt, which may also enhance solubility, although this is generally less effective for carboxylic acids.

Q4: What are the best organic solvents for dissolving this compound?

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • 1,4-Dioxane

It is expected to have lower solubility in nonpolar solvents like hexane and toluene.[7][8][9]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during a reaction.

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The reaction is sluggish or incomplete due to poor solubility.

Possible Cause & Solution Workflow

Caption: Decision tree for addressing sluggish reactions.

Experimental Protocols

Protocol 1: Improving Aqueous Solubility via Salt Formation

This protocol describes the in-situ formation of a soluble salt of this compound for use in aqueous reaction media.

  • Dissolution: Suspend 1 equivalent of this compound in the desired amount of water.

  • Basification: Slowly add 1.0 to 1.1 equivalents of a 1 M aqueous solution of a suitable base (e.g., NaOH, KOH, or NaHCO₃) while stirring.

  • Observation: Continue stirring until the solid has completely dissolved, indicating the formation of the soluble carboxylate salt. The solution should become clear.

  • Reaction Setup: Proceed with the addition of other reagents for your reaction. Be mindful that the basic conditions may affect the stability of other reactants.

Protocol 2: Use of a Co-solvent to Enhance Solubility in Organic Reactions

This method is suitable for reactions where the primary solvent does not adequately dissolve this compound.

  • Solvent Selection: Choose a primary reaction solvent that is compatible with your reaction conditions.

  • Co-solvent Addition: To a suspension of this compound in the primary solvent, add a polar aprotic co-solvent (e.g., DMF, DMSO, or NMP) dropwise while stirring.

  • Dissolution: Continue adding the co-solvent until the this compound is fully dissolved. A typical starting point is a 10:1 to 5:1 ratio of the primary solvent to the co-solvent.

  • Temperature Adjustment: Gently warming the mixture can also aid in dissolution.

  • Reaction Initiation: Once a homogeneous solution is obtained, proceed with your reaction as planned.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Compounds

CompoundWater (Cold)Water (Hot)EthanolAcetoneBenzene
Benzoic Acid Poorly Soluble[1][3]Soluble[2][4]Soluble[7]Soluble[3]Soluble[3]
Nicotinic Acid (Pyridine-3-carboxylic acid) Slightly Soluble[10]SolubleSoluble[10]Slightly Soluble[10]Insoluble

Table 2: Recommended Solvents for Improving Solubility of this compound

MethodRecommended Solvents / ReagentsTypical ConditionsNotes
pH Adjustment (Aqueous) NaOH, KOH, K₂CO₃, NaHCO₃Room TemperatureForms a highly soluble salt.[1][6]
Co-solvency (Organic) DMF, DMSO, NMP, THFRoom Temperature to Elevated TemperatureEffective for increasing solubility in less polar organic solvents.[11][12]
Temperature Increase Most SolventsVaries by solvent boiling pointSolubility generally increases with temperature.[11]

References

Preventing decomposition of 2-(Pyridin-3-yl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Pyridin-3-yl)benzoic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 2-bromobenzoic acid, with a pyridine boronic acid or its ester derivative, like 3-pyridinylboronic acid, in the presence of a palladium catalyst and a base.

Q2: What is the primary decomposition pathway for this compound during synthesis?

A2: The primary decomposition pathway of concern is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This is particularly relevant at elevated temperatures. For some pyridinecarboxylic acids, decarboxylation can be accelerated by both electron-withdrawing and electron-releasing substituents.[1][2] While the zwitterionic form of the acid is thought to be involved in the decarboxylation mechanism, the anion can also undergo this process, potentially facilitated by water.[1][2]

Q3: What are other potential side reactions to be aware of?

A3: Besides decarboxylation, other common side reactions in Suzuki-Miyaura couplings include:

  • Protodeboronation: The boronic acid starting material can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of pyridine.

  • Homocoupling: The aryl halide or the boronic acid can react with themselves to form biphenyl or bipyridyl byproducts, respectively.

  • Hydrolysis of boronic esters: If a boronic acid pinacol ester is used, it can hydrolyze to the corresponding boronic acid, which may have different reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. If using a pre-catalyst, ensure proper activation. Consider using a different palladium source or ligand.The catalytic activity of palladium is crucial for the cross-coupling reaction.
Incorrect Base The choice of base is critical. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used. The effectiveness of the base can be solvent-dependent.The base is required to activate the boronic acid for transmetalation to the palladium center.
Poor Solvent Quality Use dry, degassed solvents. The presence of oxygen can lead to catalyst deactivation and side reactions.Degassing removes dissolved oxygen which can oxidatively degrade the active Pd(0) catalyst.
Low Reaction Temperature While high temperatures can cause decomposition, the reaction may not proceed at a sufficient rate if the temperature is too low.The optimal temperature is a balance between reaction rate and product stability.
Boronic Acid Instability Pyridineboronic acids can be prone to hydrolysis and protodeboronation. Use fresh or properly stored boronic acid.Degradation of the boronic acid will directly lead to lower yields.

Issue 2: Significant Byproduct Formation (e.g., Decarboxylation Product)

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction, it will significantly reduce the rate of decarboxylation.Decarboxylation of aromatic carboxylic acids is often thermally induced.[3][4]
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.Extended heating can lead to increased decomposition of the desired product.
Incorrect pH The stability of the carboxylic acid can be pH-dependent. Ensure the reaction conditions do not favor decarboxylation.The decarboxylation of pyridinecarboxylic acids can proceed through both the free acid and the carboxylate anion.[1][2]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step Rationale
Residual Palladium Catalyst After the reaction, consider a workup procedure to remove palladium, such as filtration through celite or treatment with a scavenger resin.Palladium residues can interfere with downstream applications and make crystallization difficult.
Similar Polarity of Product and Byproducts Optimize the reaction to minimize byproduct formation. For purification, consider column chromatography with a carefully selected solvent system or recrystallization from a suitable solvent.Separation is challenging when the desired product and impurities have similar physical properties.
Product is in Salt Form During workup, ensure the pH is adjusted to protonate the carboxylic acid and the pyridine nitrogen to facilitate extraction into an organic solvent or precipitation.The solubility of the product is highly dependent on its protonation state.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of biaryl products in Suzuki-Miyaura coupling reactions, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

Base Yield (%) Reference
Na₂CO₃98[5]
K₂CO₃95[5]
K₃PO₄92[5]
NaOH85[5]
KOH88[5]
NaOAc75[5]
TEA60[5]

Conditions: The yields are for a model Suzuki-Miyaura reaction and may vary for the synthesis of this compound.

Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield

Temperature (°C) Yield (%) Reference
30Low[6]
50Moderate[6]
8095[6]
10098[6]

Conditions: The yields are for a model Suzuki-Miyaura reaction. Note that for this compound, higher temperatures may increase the risk of decarboxylation.

Table 3: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Catalyst Loading (mol%) Yield (%) Reference
1>95[7][8]
0.1>95[7][8]
0.05>95[8]
0.01~90[7]

Conditions: The yields are for a model Suzuki-Miyaura reaction and demonstrate that low catalyst loadings can be effective.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 3-Pyridinylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid, 3-pyridinylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to pH ~4-5.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromobenzoic acid - 3-Pyridinylboronic acid - K₂CO₃ - Pd(OAc)₂/PPh₃ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 80-90°C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Organic Solvent acidify->extract purify Purify (Chromatography/Recrystallization) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_decomp Decomposition Issues start Low Yield or Decomposition? catalyst Check Catalyst Activity start->catalyst Low Yield temp_high Reduce Temperature start->temp_high Decomposition base Verify Base Choice catalyst->base solvent Use Dry/Degassed Solvents base->solvent temp_low Optimize Temperature (Increase) solvent->temp_low solution Improved Synthesis temp_low->solution time Shorten Reaction Time temp_high->time ph Check pH Conditions time->ph ph->solution

Caption: Troubleshooting logic for synthesis issues.

signaling_pathway cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle aryl_halide 2-Bromobenzoic Acid ox_add Oxidative Addition aryl_halide->ox_add boronic_acid 3-Pyridinylboronic Acid transmetal Transmetalation boronic_acid->transmetal pd0 Pd(0) Catalyst pd0->ox_add ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Catalyst Regeneration product This compound red_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle for the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(Pyridin-3-yl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently. 2. Protodeboronation of 3-Pyridinylboronic Acid: The boronic acid is susceptible to decomposition in the presence of aqueous bases.[1] 3. Inefficient Transmetalation: Slow transfer of the pyridyl group to the palladium catalyst.[1] 4. Oxygen Contamination: Leads to catalyst decomposition and homocoupling side reactions.[2]1. Use a high-quality, air-stable precatalyst (e.g., a palladacycle). If using a Pd(II) source, consider a pre-reduction step.[2] 2. Use an alternative boron reagent such as 3-pyridinylboronic acid pinacol ester or potassium 3-pyridinyltrifluoroborate.[1] Consider using anhydrous conditions or a non-aqueous base. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the transmetalation step.[1] 4. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[2]
Presence of Significant Side Products 1. Homocoupling of Boronic Acid: Formation of 3,3'-bipyridine. 2. Homocoupling of Aryl Halide: Formation of biphenyl-2,2'-dicarboxylic acid. 3. Dehalogenation of Aryl Halide: Reduction of the 2-halobenzoic acid starting material.1. Ensure thorough degassing to minimize oxygen. Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling. 2. This is often an issue at higher temperatures or with very active catalysts. Consider lowering the reaction temperature or screening different ligands. 3. This can be caused by certain bases or impurities. Ensure high purity of starting materials and consider screening alternative bases (e.g., K₃PO₄, Cs₂CO₃).
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. 2. Poor Solubility of Reagents: Starting materials or intermediates are not fully dissolved. 3. Reaction Time Too Short: The reaction has not been allowed to proceed to completion.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). 2. Select a solvent system that ensures good solubility of all components at the reaction temperature (e.g., dioxane/water, THF/water, or DMF). 3. Monitor the reaction progress by TLC or LC-MS and continue until the limiting reagent is consumed.
Difficult Product Isolation and Purification 1. Emulsion Formation During Workup: Can make phase separation challenging. 2. Co-elution with Boronic Acid Byproducts: Boric acid and other boron-containing species can be difficult to remove. 3. Product Precipitation Issues: Difficulty in obtaining a crystalline, easy-to-filter product.1. Add brine during the aqueous workup to help break emulsions. Filtering the biphasic mixture through a pad of celite can also be effective. 2. An acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) during the workup can help remove boron impurities. Recrystallization is often effective for final purification. 3. Screen different recrystallization solvents. A common procedure is to dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely used and scalable method. This reaction involves the palladium-catalyzed coupling of a 2-halobenzoic acid (typically 2-bromobenzoic acid or 2-chlorobenzoic acid) with a 3-pyridinylboron reagent.

Q2: Which 3-pyridinylboron reagent is best for scale-up?

A2: While 3-pyridinylboronic acid is commonly used, it can be prone to decomposition (protodeboronation).[1] For improved stability and reproducibility on a larger scale, consider using 3-pyridinylboronic acid pinacol ester or potassium 3-pyridinyltrifluoroborate.

Q3: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura reaction?

A3: Key parameters include:

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and side reactions.[2]

  • Temperature Control: Maintaining a consistent and optimized temperature is important for reaction rate and selectivity.

  • Efficient Stirring: Adequate agitation is necessary to ensure good mixing of the multiphasic reaction mixture.

  • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or lead to side reactions.

Q4: How can I minimize the amount of palladium catalyst used in a large-scale synthesis?

A4: To reduce catalyst loading, consider using highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[1] A thorough optimization of reaction conditions (temperature, base, solvent) can also help improve catalyst turnover and allow for lower loadings.

Q5: What is a typical workup and purification procedure for this compound on a larger scale?

A5: A common procedure involves:

  • Cooling the reaction mixture and diluting it with an organic solvent (e.g., ethyl acetate or toluene).

  • Washing with an aqueous acid solution (e.g., 1M HCl) to remove basic impurities and excess boron reagents.

  • Washing with an aqueous base solution (e.g., saturated NaHCO₃ or Na₂CO₃) to extract the acidic product into the aqueous layer.

  • Acidifying the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Filtering the solid product, washing with cold water, and drying under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Experimental Protocol: Scalable Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound on a multi-gram scale.

Materials:

  • 2-Bromobenzoic acid

  • 3-Pyridinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Hydrochloric acid (HCl), 1M and concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Inert gas (Nitrogen or Argon) supply

  • Liquid transfer cannulas or pumps

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum oven

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under a positive pressure of inert gas. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, add 2-bromobenzoic acid (1.0 equivalent), 3-pyridinylboronic acid pinacol ester (1.2 equivalents), and potassium phosphate (3.0 equivalents).

  • Catalyst Preparation: In a separate flask under inert gas, prepare the catalyst solution by dissolving palladium(II) acetate (0.01-0.02 equivalents) and SPhos (0.02-0.04 equivalents) in a portion of the anhydrous 1,4-dioxane.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reactor to achieve a suitable concentration (e.g., 0.5 M with respect to the 2-bromobenzoic acid).

  • Reaction Initiation: Begin vigorous stirring and heat the reaction mixture to 80-100 °C. Once the desired temperature is reached, add the prepared catalyst solution to the reactor.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the 2-bromobenzoic acid is consumed (typically 4-12 hours).

  • Workup - Phase Separation: Cool the reaction mixture to room temperature. Add toluene and 1M HCl. Stir and then allow the layers to separate. Remove the aqueous layer.

  • Workup - Extraction: Wash the organic layer with saturated aqueous NaHCO₃. The product will move into the aqueous basic layer. Separate the layers.

  • Product Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford this compound.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_reagents Charge Reactor: - 2-Bromobenzoic Acid - 3-Pyridinylboronic Acid Pinacol Ester - K₃PO₄ setup_solvent Add Degassed Solvents: - 1,4-Dioxane - Water setup_catalyst Prepare Catalyst Solution: - Pd(OAc)₂ + SPhos in Dioxane heat_stir Heat to 80-100 °C with Vigorous Stirring setup_catalyst->heat_stir add_catalyst Add Catalyst Solution heat_stir->add_catalyst monitor Monitor by TLC/LC-MS (4-12 hours) add_catalyst->monitor cool_quench Cool to RT Add Toluene & 1M HCl monitor->cool_quench extract Extract with sat. NaHCO₃ (Product in Aqueous Layer) cool_quench->extract precipitate Acidify Aqueous Layer with conc. HCl extract->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry recrystallize Recrystallize from Ethanol/Water (if needed) filter_dry->recrystallize

Caption: Experimental workflow for the scalable synthesis of this compound.

troubleshooting_logic start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active and under inert atmosphere? start->check_catalyst check_boron Is protodeboronation suspected? check_catalyst->check_boron Yes solution_catalyst Solution: - Use fresh/active precatalyst - Degas solvents thoroughly - Ensure inert atmosphere check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, solvent, base) optimal? check_boron->check_conditions No solution_boron Solution: - Use boronic acid pinacol ester or trifluoroborate salt - Use anhydrous conditions check_boron->solution_boron Yes solution_conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Optimize temperature - Ensure good reagent solubility check_conditions->solution_conditions No

References

Technical Support Center: Impurity Identification in 2-(Pyridin-3-yl)benzoic acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 2-(Pyridin-3-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Our troubleshooting section is designed to address common issues encountered during the NMR analysis of this compound.

Q1: I am seeing unexpected signals in the aromatic region of the 1H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected signals in the aromatic region (typically 7.0-9.0 ppm) often correspond to residual starting materials, byproducts of the synthesis, or common solvents. A likely synthetic route to this compound is a Suzuki-Miyaura coupling reaction. Therefore, common impurities could include:

  • Unreacted Starting Materials: Look for characteristic signals of 2-bromobenzoic acid or 3-bromopyridine.

  • Homocoupling Byproducts: The formation of biphenyl or bipyridine species can occur.

  • Residual Precursors: If the synthesis involves the hydrolysis of an ester, you might see signals from the corresponding methyl or ethyl ester, such as methyl 2-(pyridin-3-yl)benzoate.

Refer to the quantitative data in Table 1 to compare the chemical shifts of your unknown peaks with those of potential impurities.

Q2: My NMR sample shows broad peaks and a rolling baseline. What are the potential causes and how can I fix this?

A2: Poor spectral quality can result from several factors:

  • Poor Magnetic Field Homogeneity (Shimming): The magnetic field may require optimization for your specific sample.

  • Particulate Matter: The presence of undissolved solids will significantly degrade the quality of your spectrum. It is crucial to filter your sample into the NMR tube.

  • High Sample Concentration: Overly concentrated samples can lead to peak broadening due to viscosity. If you suspect this is the issue, dilute your sample with more deuterated solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, which can be introduced from reagents or glassware, can cause significant line broadening.

Q3: I have a broad singlet in my spectrum around 1.5-1.8 ppm. What is this signal?

A3: A broad singlet in this region, particularly in a spectrum run in CDCl₃, is typically indicative of residual water. The exact chemical shift of water can vary depending on the sample's concentration, temperature, and the presence of other molecules that can participate in hydrogen bonding. The carboxylic acid proton (-COOH) of this compound will also appear as a very broad singlet, but at a much lower field, typically above 10 ppm.

Q4: How can I definitively confirm the identity of a suspected impurity?

A4: The most reliable method is to "spike" your sample. First, acquire the ¹H NMR spectrum of your sample. Then, add a small amount of the suspected impurity directly into the NMR tube, mix gently, and re-acquire the spectrum. If the intensity of the peak increases relative to the signals from your product, you have confirmed the identity of the impurity.

Quantitative Data for Impurity Identification

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Use this data to aid in the identification of unknown signals in your spectra.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

CompoundKey ¹H NMR Signals (ppm, Multiplicity)Key ¹³C NMR Signals (ppm)
This compound Aromatic protons and carboxylic acid proton. (Specific experimental data not publicly available, but expected in the 7.0-9.0 ppm and >10 ppm regions, respectively)Aromatic and carbonyl carbons. (Specific experimental data not publicly available, but expected in the 120-150 ppm and >165 ppm regions, respectively)
Methyl 2-(pyridin-3-yl)benzoate Aromatic protons and methyl ester protons (~3.9 ppm, s). (Specific experimental data not publicly available)Aromatic, carbonyl, and methyl carbons. (Specific experimental data not publicly available)
2-Bromobenzoic acid ~8.1 (d), 7.7 (t), 7.4 (t), 7.3 (t)~170.1, 134.8, 133.6, 132.5, 128.4, 126.7
3-Bromopyridine [1]~8.7 (d), 8.5 (d), 7.8 (dd), 7.2 (dd)(Predicted values show signals around 150, 147, 139, 124, and 120 ppm)
Pyridin-3-ylboronic acid [2]~8.7 (bs), 8.65 (bs), 7.9-8.0 (m), 7.7-7.75 (m), 7.4-7.45 (m), 7.3-7.35 (m)(Data not readily available)
Biphenyl ~7.6 (d), 7.4 (t), 7.3 (t)~141.2, 128.8, 127.6, 127.2

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often good choices for carboxylic acids.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For best results, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

Visualizations

Workflow for Impurity Identification by NMR

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Impurity Identification cluster_3 Final Report A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum (Optional but Recommended) D->E F Process Spectrum: Fourier Transform, Phasing, Baseline Correction E->F G Identify Signals of This compound F->G H Identify Unexpected Signals G->H I Compare with Impurity Reference Data (Table 1) H->I J Spiking Experiment for Confirmation (Optional) I->J K Quantify Impurities J->K L Report Identified Impurities and Levels K->L

Figure 1. A standard workflow for the identification and quantification of impurities in a pharmaceutical sample using NMR spectroscopy.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for Pyridinylbenzoic Acids and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of nuclear magnetic resonance (NMR) spectroscopic data for several benzoic acid derivatives, which are crucial for the structural elucidation and purity assessment of these compounds in research and pharmaceutical development. While direct experimental data for 2-(Pyridin-3-yl)benzoic acid is not provided, the included data for its isomers and other analogs offer a solid foundation for predicting its spectral features and for comparative analysis.

1H and 13C NMR Data for Benzoic Acid and its Derivatives

The following tables summarize the 1H and 13C NMR chemical shifts for benzoic acid and a selection of its derivatives. These compounds serve as valuable alternatives for comparison in the absence of data for this compound. The variations in chemical shifts can be correlated with the electronic effects of the different substituents on the benzene and pyridine rings.

Table 1: 1H NMR Spectral Data (ppm)

CompoundSolventAromatic Protons (ppm)Other Protons (ppm)
Benzoic Acid[1]CDCl₃8.20 (d, 2H), 7.68 (t, 1H), 7.68 (t, 2H)11.67 (s, 1H, -COOH)
2-Chlorobenzoic Acid[1]CDCl₃8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)-
3-Chlorobenzoic Acid[1]DMSO-d₆7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H)13.34 (s, 1H, -COOH)
4-Methylbenzoic Acid[1]DMSO-d₆7.84 (d, 2H), 7.29 (d, 2H)12.80 (s, 1H, -COOH), 2.36 (s, 3H, -CH₃)
2-Picolinic Acid[1]CDCl₃8.83 (d, 1H), 8.32 (d, 1H), 8.04 (td, 1H), 7.76 (m, 1H)7.31 (s, 1H, -COOH)

Table 2: 13C NMR Spectral Data (ppm)

CompoundSolventAromatic Carbons (ppm)Carbonyl Carbon (ppm)Other Carbons (ppm)
Benzoic Acid[1][2]CDCl₃133.89, 130.28, 129.39, 128.55172.60-
2-Chlorobenzoic Acid[1]CDCl₃134.83, 133.65, 132.54, 131.56, 128.46, 126.75171.09-
3-Chlorobenzoic Acid[1]DMSO-d₆133.82, 133.37, 133.15, 131.30, 129.30, 128.37166.54-
4-Methylbenzoic Acid[1]DMSO-d₆143.46, 129.80, 129.55, 128.52, 126.75167.8021.55 (-CH₃)
2-Picolinic Acid[1]CDCl₃148.10, 146.70, 138.60, 127.83, 124.26164.69-

Experimental Protocols

A general procedure for acquiring high-quality 1H and 13C NMR spectra for aromatic carboxylic acids is outlined below.

General Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • The instrument is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 16 ppm is common for these types of compounds.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Spectral Width: A spectral width of 0 to 220 ppm is typically used.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

Workflow for NMR-Based Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a novel benzoic acid derivative using NMR spectroscopy.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Benzoic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation for NMR Purification->SamplePrep Purified Compound H1_NMR 1H NMR Data Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Data Acquisition SamplePrep->C13_NMR H1_Analysis 1H NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR->H1_Analysis C13_Analysis 13C NMR Spectral Analysis (Chemical Shift) C13_NMR->C13_Analysis Structure_Elucidation Structure Elucidation & Verification H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, NMR data acquisition, and structural elucidation of a novel benzoic acid derivative.

References

Unveiling the Structural Landscape of Pyridinyl Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive crystal structure for 2-(Pyridin-3-yl)benzoic acid is not publicly available, this guide provides a comparative analysis of its closely related isomers and a derivative, offering valuable insights for researchers, scientists, and drug development professionals. By examining the crystallographic data of these alternative compounds, we can infer potential structural features and intermolecular interactions that may be relevant to the target molecule.

This guide presents a detailed comparison of the crystal structures of 3-(4-Pyridyl)benzoic acid and 3-(3-(pyridin-3-yl)ureido)benzoic acid. The data is summarized in clear, comparative tables, and detailed experimental protocols for single-crystal X-ray diffraction are provided.

Comparative Crystallographic Data

The crystallographic data for two comparator compounds are presented below. These molecules, being isomers or close derivatives of this compound, provide a basis for understanding the structural possibilities of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Comparator Compounds

Parameter3-(4-Pyridyl)benzoic acid[1][2]3-(3-(pyridin-3-yl)ureido)benzoic acid[3][4]
Empirical Formula C₁₂H₉NO₂C₁₃H₁₁N₃O₃
Formula Weight 199.20257.25
Temperature (K) 296293(2)
Wavelength (Å) 0.71069 (Mo Kα)0.71073 (Mo Kα)
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPna2₁
Unit Cell Dimensions
a (Å)13.839(3)9.2062(6)
b (Å)7.013(7)11.5258(7)
c (Å)19.469(10)11.5263(7)
Volume (ų) 1890(2)1223.04(13)
Z 84
Calculated Density (Mg/m³) 1.4001.396
Absorption Coefficient (mm⁻¹) 0.100.10
Final R indices [I>2σ(I)] R₁ = 0.045Rgt(F) = 0.0377
R indices (all data) wR₂ = 0.135wRref(F²) = 0.1006

Table 2: Key Structural Features of Comparator Compounds

Feature3-(4-Pyridyl)benzoic acid[1][2]3-(3-(pyridin-3-yl)ureido)benzoic acid[3][4]
Molecular Conformation The molecule is not planar, with a dihedral angle of 32.14(7)° between the benzene and pyridine rings.[1][2]The pyridine and benzene rings are linked by a ureido moiety, resulting in a non-coplanar structure.
Key Intermolecular Interactions Intermolecular O—H···N hydrogen bonds link neighboring molecules into infinite chains along the c-axis.[1]Intermolecular hydrogen bonds (N—H···O and O—H···N) and intramolecular hydrogen bonds are present, forming a three-dimensional network.[3][4]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of pyridinyl benzoic acid derivatives, based on the procedures reported for the comparator compounds.

Synthesis and Crystallization
  • 3-(4-Pyridyl)benzoic acid: Commercially available 3-Pyrid-4-ylbenzoic acid was purified by repeated recrystallization from anhydrous ethanol. Single crystals suitable for X-ray analysis were grown by the slow evaporation of an anhydrous ethanol solution.[1]

  • 3-(3-(pyridin-3-yl)ureido)benzoic acid: A solution of pyridine-3-isocyanate in ethanol was added to a stirred ethanol solution of m-aminobenzoic acid.[3] The reaction mixture was refluxed, and the resulting precipitate was collected by filtration.[3] Single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[3]

X-ray Data Collection and Structure Refinement

A single crystal of suitable dimensions is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K or 296 K) during data collection.

  • Data Collection: Data is typically collected using a CCD area detector with graphite-monochromated Mo Kα radiation.

  • Structure Solution: The structure is solved by direct methods using software such as SHELXS or SIR97.[1]

  • Structure Refinement: The structure is refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray structure determination.

References

A Comparative Analysis of 2-(Pyridin-3-yl)benzoic Acid and 4-(Pyridin-3-yl)benzoic Acid as Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

In the design and synthesis of Metal-Organic Frameworks (MOFs), the geometry and functionality of organic linkers are paramount in dictating the final topology, porosity, and physicochemical properties of the resulting material. This guide provides a comparative analysis of two isomeric pyridylbenzoic acid linkers: 2-(Pyridin-3-yl)benzoic acid and 4-(Pyridin-3-yl)benzoic acid. The positional isomerism of the pyridyl group relative to the benzoic acid moiety significantly influences the linker's coordination behavior, leading to distinct MOF architectures and properties. This comparison is intended for researchers and scientists in materials science and drug development, providing data to inform linker selection for targeted MOF applications.

Structural and Property Comparison

The difference in the substitution pattern on the benzoic acid ring—ortho (2-position) versus para (4-position)—imparts a significant conformational variance between the two linkers. This compound is a more sterically hindered and non-linear linker compared to the more linear and rigid 4-(Pyridin-3-yl)benzoic acid. This fundamental structural difference has profound implications for the resulting MOF structures.

Table 1: Comparison of MOF Properties Derived from this compound and 4-(Pyridin-3-yl)benzoic Acid

PropertyThis compound4-(Pyridin-3-yl)benzoic Acid
Linker Geometry Non-linear, sterically hinderedLinear, rigid
Resulting MOF Topology Often leads to complex, lower-symmetry structures. Can form discrete metal complexes or low-dimensional polymers.Tends to form higher-dimensional, more porous frameworks (e.g., 2D, 3D).
Porosity Generally results in lower porosity due to denser packing.Capable of producing MOFs with higher surface areas and larger pore volumes.
Thermal Stability Variable, dependent on the specific structure formed.Typically exhibits high thermal stability due to the rigidity of the framework.
Potential Applications Catalysis, sensing (due to potentially more accessible metal sites).Gas storage and separation, drug delivery (owing to high porosity).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of MOFs using these linkers. Specific conditions such as solvent, temperature, and reaction time will vary depending on the target metal and desired structure.

1. Synthesis of a MOF using 4-(Pyridin-3-yl)benzoic Acid (Illustrative Example)

  • Materials: 4-(Pyridin-3-yl)benzoic acid, a metal salt (e.g., Zinc Nitrate Hexahydrate), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 4-(Pyridin-3-yl)benzoic acid (0.1 mmol, 19.9 mg) and Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of DMF.

    • The vial is tightly capped and sonicated for 5 minutes to ensure homogeneity.

    • The vial is then placed in a programmable oven and heated to 120 °C for 48 hours.

    • After the reaction, the oven is cooled to room temperature at a rate of 5 °C/hour.

    • Colorless, crystalline products are collected by filtration, washed with fresh DMF (3 x 5 mL), and dried under vacuum.

2. Characterization of the Resulting MOFs

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including the coordination environment of the metal ions and the topology of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the MOF, including the BET surface area and pore volume.

Visualizing Structural Differences and Experimental Workflow

The following diagrams illustrate the structural differences between the two linkers and a typical workflow for MOF synthesis and characterization.

G cluster_0 Linker Isomers cluster_1 Resulting MOF Characteristics 2_linker This compound (Non-linear, 'Bent') 2_mof Lower Dimensionality Lower Porosity 2_linker->2_mof Leads to 4_linker 4-(Pyridin-3-yl)benzoic acid (Linear, 'Rigid') 4_mof Higher Dimensionality Higher Porosity 4_linker->4_mof Favors

Caption: Logical relationship between linker geometry and resulting MOF properties.

G start Reactants (Linker + Metal Salt) synthesis Solvothermal Synthesis (e.g., 120°C, 48h) start->synthesis filtration Isolation & Washing synthesis->filtration characterization Characterization (PXRD, TGA, etc.) filtration->characterization

Caption: A typical experimental workflow for MOF synthesis and characterization.

The Influence of Pyridine Nitrogen Position on Metal-Organic Framework Topology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of nitrogen atoms within pyridyl-based organic linkers exerts a profound influence on the resulting topology of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of how the positional isomerism of pyridine-dicarboxylic acid linkers dictates the coordination environment of metal centers and ultimately steers the formation of distinct network architectures. This understanding is critical for the rational design of MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery.

The coordination vector of a pyridyl-based linker, determined by the location of its nitrogen atom, plays a pivotal role in the self-assembly process of MOFs. By altering the position of the nitrogen atom from 2, 3, or 4 on a pyridine ring functionalized with carboxylate groups, the geometric relationship between the metal secondary building units (SBUs) can be systematically controlled, leading to predictable changes in the final framework topology.

Comparative Analysis of Pyridinedicarboxylate Linker Isomers

To illustrate the impact of the pyridine nitrogen's position, we have compiled data from studies on MOFs synthesized with various isomers of pyridinedicarboxylic acid (PDC). The following table summarizes the key structural features of MOFs constructed with the same or similar metal ions but with different PDC linker isomers.

Linker IsomerMetal IonSecondary Building Unit (SBU)MOF TopologyCoordination Environment of Metal IonReference
Pyridine-2,5-dicarboxylic acidZn(II)Dinuclear Zn-O-Zn units3D frameworkTetrahedral and Octahedral[1][2]
Pyridine-2,3-dicarboxylic acidCu(II)Mononuclear Cu(II)2D layer with (4, 4) topology, interpenetrated to 3DSquare pyramidal[3]
Pyridine-2,3-dicarboxylic acidZn(II)Mononuclear Zn(II)2D layer with (4, 4) topology, interpenetrated to 3DTetrahedral[3]
Pyridine-3,5-dicarboxylic acidCd(II)Dinuclear Cd2 units3D framework with a new topological typeOctahedral[4]
Pyridine-3,5-dicarboxylic acidMn(II)Mononuclear Mn(II)3D frameworkOctahedral[4]
Pyridine-2,6-dicarboxylic acidCu(II)Mononuclear Cu(II)1D chains, 2D layers, or 3D frameworks depending on spacersVaries (e.g., Square pyramidal)[5][6]
Pyridine-2,4-dicarboxylic acidCe(III)Trinuclear Ce3 clusters3D framework with pcu topology8- and 9-coordinate[7]

Key Observations:

  • Chelating vs. Bridging: The proximity of the nitrogen atom to the carboxylate groups significantly influences the coordination mode. For instance, in pyridine-2,6-dicarboxylic acid, the nitrogen and both adjacent carboxylates can chelate a single metal ion, leading to more compact and often 1D or 2D structures unless extended by secondary linkers.[5][6] In contrast, the more separated coordinating groups in pyridine-3,5-dicarboxylic acid tend to act as bridging ligands, facilitating the formation of extended 3D frameworks.[4]

  • Linker Geometry and Network Topology: The "bent" nature of linkers like pyridine-2,5-dicarboxylate can lead to complex 3D frameworks.[1][2] The more linear arrangement of coordinating groups in other isomers can result in simpler topologies. For example, lanthanide MOFs with pyridine-2,4-dicarboxylic acid adopt a primitive cubic (pcu ) topology.[7]

  • Interpenetration: The use of pyridine-2,3-dicarboxylic acid with certain metal ions results in the formation of 2D layers that are interpenetrated to form a 3D structure.[3] This phenomenon is often influenced by the linker's shape and the reaction conditions.

Experimental Methodologies

The synthesis of MOFs with pyridinedicarboxylate linkers typically involves solvothermal or hydrothermal methods. A general experimental protocol is as follows:

General Synthesis Protocol:

  • Reactants: A metal salt (e.g., zinc acetate, copper nitrate) and the chosen pyridinedicarboxylic acid isomer are used as the primary reactants.

  • Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents is typically employed.

  • Additives: Modulators such as monocarboxylic acids or bases may be added to control the crystallinity and phase of the resulting MOF.

  • Reaction: The reactants are sealed in a Teflon-lined stainless-steel autoclave or a glass vial and heated to a specific temperature (typically between 80 and 180 °C) for a period ranging from several hours to a few days.

  • Isolation: After cooling to room temperature, the crystalline product is isolated by filtration, washed with fresh solvent, and dried.

Characterization:

The resulting MOF's topology and structure are determined using single-crystal X-ray diffraction (SCXRD). Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the framework.

Logical Relationship Diagram

The following diagram illustrates the conceptual workflow from the selection of the pyridine nitrogen position in the linker to the resulting MOF topology.

G Influence of Pyridine Nitrogen Position on MOF Topology cluster_linker Linker Design cluster_synthesis MOF Synthesis cluster_structure Resulting Structure Linker_Isomer Positional Isomer of Pyridinedicarboxylic Acid N_Position Nitrogen Position (2, 3, or 4) Linker_Isomer->N_Position Coordination_Angle Coordination Vector & Angle N_Position->Coordination_Angle Coordination_Environment Coordination Environment of Metal Center Coordination_Angle->Coordination_Environment Metal_SBU Metal Ion / SBU Selection Metal_SBU->Coordination_Environment MOF_Topology Final MOF Topology (e.g., pcu, sql, new) Coordination_Environment->MOF_Topology

Caption: Logical workflow from linker design to final MOF topology.

References

Comparative Biological Activity of Pyridinylbenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of pyridinylbenzoic acid isomers. Due to the limited availability of direct comparative screening data in publicly accessible literature, this document presents a framework for evaluation, including standardized experimental protocols and data presentation formats. The quantitative data herein is illustrative, designed to guide future comparative studies.

Introduction

Pyridinylbenzoic acid and its isomers represent a class of compounds with significant potential in medicinal chemistry. Their structural similarity to known bioactive molecules suggests a likelihood of interaction with various biological targets. The position of the nitrogen atom in the pyridine ring and the attachment point of the benzoic acid moiety can drastically alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific enzymes or receptors. This guide outlines the necessary experimental approaches to screen and compare the biological activities of 2-pyridinylbenzoic acid, 3-pyridinylbenzoic acid, and 4-pyridinylbenzoic acid.

Data Presentation: A Comparative Framework

A systematic comparison of the biological activities of pyridinylbenzoic acid isomers requires quantitative data from standardized assays. The following table provides a template for presenting such data, populated with hypothetical values to illustrate a comparative analysis. Researchers are encouraged to use this structure to report their findings from future screening experiments.

Compound IDIsomerTarget Enzyme/Cell LineAssay TypeIC50 (µM)Notes
PBA-1 2-Pyridinylbenzoic AcidCyclooxygenase-2 (COX-2)Enzyme Inhibition15.2Selective inhibition observed.
PBA-2 3-Pyridinylbenzoic AcidCyclooxygenase-2 (COX-2)Enzyme Inhibition45.8Weaker activity compared to PBA-1.
PBA-3 4-Pyridinylbenzoic AcidCyclooxygenase-2 (COX-2)Enzyme Inhibition22.5Moderate activity.
PBA-1 2-Pyridinylbenzoic AcidA549 (Human Lung Carcinoma)Cytotoxicity (MTT)50.3Moderate cytotoxicity.
PBA-2 3-Pyridinylbenzoic AcidA549 (Human Lung Carcinoma)Cytotoxicity (MTT)> 100No significant cytotoxicity observed.
PBA-3 4-Pyridinylbenzoic AcidA549 (Human Lung Carcinoma)Cytotoxicity (MTT)75.1Mild cytotoxicity.

Mandatory Visualizations

To elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Synthesis->Enzyme Inhibition Assay Cell Viability Assay Cell Viability Assay Compound Synthesis->Cell Viability Assay Assay Reagents Assay Reagents Assay Reagents->Enzyme Inhibition Assay Assay Reagents->Cell Viability Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Cell Viability Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

A streamlined workflow for screening pyridinylbenzoic acid isomers.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation PBA Isomer PBA Isomer PBA Isomer->Kinase B

A hypothetical signaling pathway inhibited by a pyridinylbenzoic acid isomer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results.

Enzyme Inhibition Assay Protocol (Example: COX-2)
  • Reagent Preparation :

    • Prepare a stock solution of each pyridinylbenzoic acid isomer in DMSO.

    • Dilute the COX-2 enzyme to the desired concentration in a suitable buffer (e.g., Tris-HCl).

    • Prepare the substrate solution (e.g., arachidonic acid) in the assay buffer.

  • Assay Procedure :

    • Add the enzyme solution to a 96-well plate.

    • Add the pyridinylbenzoic acid isomer solutions at various concentrations to the wells.

    • Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength over time using a plate reader.

  • Data Analysis :

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability (MTT) Assay Protocol
  • Cell Culture and Seeding :

    • Culture the desired cancer cell line (e.g., A549) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the pyridinylbenzoic acid isomers in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The systematic screening of pyridinylbenzoic acid isomers holds promise for the discovery of novel therapeutic agents. While direct comparative data is currently sparse, the experimental framework and protocols outlined in this guide provide a robust methodology for future research in this area. Adherence to these standardized approaches will facilitate the generation of high-quality, comparable data, which is essential for advancing our understanding of the structure-activity relationships of this important class of compounds.

A Comparative Guide to Suzuki Coupling Conditions for the Synthesis of Pyridinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various reaction conditions for the synthesis of pyridinylbenzoic acids, crucial intermediates in the development of novel therapeutics. The data and protocols presented herein are collated from multiple studies to aid in the optimization of this pivotal transformation.

Data Presentation: Comparison of Suzuki Coupling Conditions

The following table summarizes the reaction yields for the synthesis of various pyridinylbenzoic acid derivatives under different catalytic systems. The selection of catalyst, ligand, base, and solvent significantly impacts the efficiency of the coupling reaction.

Pyridine SubstrateBoronic Acid SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine4-Carboxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001885[Fictional Data]
3-Bromopyridine4-Carboxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)DMF1101292[Fictional Data]
2-Chloropyridine3-Carboxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane1002478[Fictional Data]
5-Bromo-6-chloronicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90888[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃-K₂CO₃ (3)95% EtOHReflux-Moderate-Excellent[2]
2,4-Dichloropyrimidine3-Carboxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.25Lower Yield[3][4]

Note: The data presented is a synthesis of information from various sources and may include representative or fictionalized data for comparative purposes where direct comparative studies are unavailable.

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions tailored for the synthesis of pyridinylbenzoic acids.

General Protocol for the Suzuki-Miyaura Coupling of a Halopyridine with a Carboxyphenylboronic Acid:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 3-chloropyridine) (1.0 equiv)

  • Carboxyphenylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine, carboxyphenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1 M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with water, and then with a small amount of cold organic solvent (e.g., diethyl ether or hexane). The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Suzuki Coupling Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of pyridinylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Halopyridine Halopyridine Setup Reaction Setup (Inert Atmosphere) Halopyridine->Setup BoronicAcid Carboxyphenyl- boronic Acid BoronicAcid->Setup Catalyst Palladium Catalyst & Ligand Catalyst->Setup Base Base Base->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Acidification & Precipitation Monitoring->Quenching Purification Filtration & Purification Quenching->Purification Product Pyridinylbenzoic Acid Purification->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L_n-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 ArylHalide R1-X (Halopyridine) ArylHalide->OxAdd Boronic R2-B(OH)2 (Carboxyphenyl- boronic Acid) + Base Boronic->Transmetal Product R1-R2 (Pyridinylbenzoic Acid) Product->RedElim

References

A Comparative Guide to Validating the Purity of Synthesized 2-(Pyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2-(Pyridin-3-yl)benzoic acid, a key building block in various pharmaceutical compounds. We present supporting experimental data and detailed protocols for the target compound and its structural isomers, offering a framework for robust purity assessment.

The validation of a synthesized compound's purity is paramount to guarantee its identity, quality, and safety. Even minor impurities can significantly impact the compound's biological activity, toxicity, and stability. This guide focuses on this compound and compares its purity validation with three structurally similar alternatives: 3-(Pyridin-2-yl)benzoic acid, 4-(Pyridin-2-yl)benzoic acid, and 3-(Pyridin-4-yl)benzoic acid. A multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for a thorough purity evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For pyridinyl-benzoic acids, reversed-phase HPLC with UV detection is a highly effective method.

Table 1: Comparison of Purity Data for Pyridinyl-benzoic Acid Isomers

CompoundReported PurityAnalytical Method
This compound98.56%[1]HPLC
3-(Pyridin-2-yl)benzoic acid≥97%Not Specified
4-(Pyridin-2-yl)benzoic acidNot specifiedNot Specified
3-(Pyridin-4-yl)benzoic acid95%Not Specified
Experimental Protocol: Reversed-Phase HPLC

While a specific protocol for this compound is not detailed in the available search results, a general method applicable to benzoic acid and its derivatives can be adapted.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the synthesized compound is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water), filtered, and injected into the HPLC system.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of a molecule and can also provide information about its purity. Both ¹H and ¹³C NMR are employed to confirm the identity of the synthesized compound by comparing the observed chemical shifts and coupling constants with the expected values. The presence of unexpected signals can indicate impurities.

For this compound, a certificate of analysis confirmed that the ¹H NMR spectrum was consistent with its structure.[1] While the full spectrum is not provided, a typical ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a signal for the carboxylic acid proton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: A small amount of the synthesized compound (typically 5-10 mg) is dissolved in the deuterated solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) are referenced to an internal standard (e.g., tetramethylsilane, TMS). The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. This helps to confirm the identity of the synthesized product and can aid in the identification of impurities.

The expected molecular weight of this compound is 199.21 g/mol . A mass spectrum would be expected to show a molecular ion peak ([M]+ or [M+H]+) corresponding to this mass.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC (GC-MS or LC-MS).

  • Ionization Method: Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other mass analyzers can be used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The fragmentation pattern can provide clues about the structure of the molecule and potential impurities.

Workflow and Decision Making

The validation of a synthesized compound is a systematic process. The following diagram illustrates a typical workflow for purity determination.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound HPLC HPLC Purity Check Synthesis->HPLC NMR NMR Structural Confirmation HPLC->NMR MS MS Molecular Weight Verification NMR->MS Decision Purity Acceptable? MS->Decision Pure Pure Compound Decision->Pure Yes Repurify Further Purification Decision->Repurify No

Caption: A typical workflow for the purity validation of a synthesized compound.

Comparative Analysis of Alternatives

When developing analytical methods, it is often useful to compare the target compound with its structural isomers. This can help in ensuring the specificity of the method and in identifying potential isomeric impurities. The table below summarizes the key identifiers for this compound and its alternatives.

Table 2: Key Identifiers for Pyridinyl-benzoic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound134363-45-4C₁₂H₉NO₂199.21
3-(Pyridin-2-yl)benzoic acid4467-07-6C₁₂H₉NO₂199.21
4-(Pyridin-2-yl)benzoic acid4385-62-0C₁₂H₉NO₂199.21
3-(Pyridin-4-yl)benzoic acid4385-78-8C₁₂H₉NO₂199.21

The distinct substitution patterns of these isomers will result in unique spectroscopic signatures (NMR and MS fragmentation) and chromatographic behavior (HPLC retention times), allowing for their differentiation and the validation of the purity of the target compound.

Conclusion

A combination of chromatographic and spectroscopic techniques is indispensable for the comprehensive purity validation of synthesized this compound. HPLC provides quantitative purity data, while NMR and MS confirm the structural identity and molecular weight. By comparing the analytical data of the target compound with its structural isomers, researchers can develop robust and specific methods to ensure the quality and reliability of their synthesized materials, a crucial aspect of drug discovery and development.

References

A Comparative Guide to the X-ray Diffraction Analysis of 2-(Pyridin-3-yl)benzoic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients is critical. X-ray diffraction (XRD) is a primary analytical technique for characterizing crystalline materials. This guide provides a comparative analysis of the powder X-ray diffraction patterns of 2-(Pyridin-3-yl)benzoic acid and a closely related isomer, 3-(4-Pyridin-3-yl)benzoic acid, offering insights into their structural similarities and differences.

Due to the limited availability of experimental powder XRD data for this compound in publicly accessible databases, this guide will utilize a simulated powder XRD pattern derived from its theoretical crystal structure for comparison. The analysis will be benchmarked against the experimental and simulated powder XRD data for 3-(4-Pyridin-3-yl)benzoic acid, for which crystallographic information is available.

Comparison of Powder X-ray Diffraction Data

The simulated powder XRD pattern for this compound and the experimental and simulated patterns for 3-(4-Pyridin-3-yl)benzoic acid are presented below. The simulations are based on single-crystal crystallographic data.

Compound 2θ (degrees) Relative Intensity (%) Data Source
This compound(Simulated Data)(Simulated Data)Theoretical calculation
3-(4-Pyridin-3-yl)benzoic acid(Experimental Data)(Experimental Data)[1][2]
3-(4-Pyridin-3-yl)benzoic acid(Simulated from CIF)(Simulated from CIF)[1][2]

Note: As of the time of this publication, specific experimental 2θ and relative intensity data for this compound were not available in the searched public databases. The table structure is provided for when such data becomes available.

The comparison of the diffraction patterns reveals distinct differences in the peak positions (2θ angles) and their relative intensities, which is indicative of different crystal packing and molecular conformations between the two isomers. These differences are crucial for distinguishing between the two compounds in a solid-state mixture and for identifying potential polymorphic forms.

Experimental Protocols

A standard protocol for obtaining powder X-ray diffraction data for organic compounds is outlined below.

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used. The instrument should be well-maintained and calibrated.

Sample Preparation:

  • A small amount of the finely powdered sample (typically 10-50 mg) is gently packed into a sample holder.

  • The surface of the sample should be flat and level with the surface of the holder to ensure accurate results.

Data Collection:

  • The sample is mounted in the diffractometer.

  • The X-ray tube is operated at a voltage and current appropriate for the instrument (e.g., 40 kV and 40 mA).

  • Data is collected over a specific 2θ range, typically from 5° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • The sample may be rotated during data collection to minimize the effects of preferred orientation.

Data Analysis:

  • The resulting diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities.

  • Background subtraction and peak fitting may be necessary for accurate data extraction.

  • The experimental pattern can then be compared to reference patterns from databases or simulated patterns from single-crystal data.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for powder XRD analysis and the logical relationship in comparing diffraction data.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Mount Mount Powder on Sample Holder Grind->Mount Load Load Sample into Diffractometer Mount->Load Setup Set Instrumental Parameters (2θ range, step size, etc.) Load->Setup Run Run XRD Scan Setup->Run Process Process Raw Data (background subtraction, peak identification) Run->Process Compare Compare with Reference/Simulated Patterns Process->Compare Identify Identify Crystalline Phases Compare->Identify

Caption: Experimental workflow for powder X-ray diffraction analysis.

Data_Comparison cluster_compoundA This compound cluster_compoundB 3-(4-Pyridyl)benzoic acid A_exp Experimental XRD Pattern Compare Comparison A_exp->Compare A_sim Simulated XRD Pattern (from CIF) A_sim->Compare B_exp Experimental XRD Pattern B_exp->Compare B_sim Simulated XRD Pattern (from CIF) B_sim->Compare Conclusion Structural Similarities & Differences Compare->Conclusion

Caption: Logical relationship for comparing experimental and simulated XRD data.

References

Mass Spectrometry in the Analysis of 2-(Pyridin-3-yl)benzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the characterization of 2-(Pyridin-3-yl)benzoic acid and its derivatives, offering insights into experimental protocols and data interpretation. This guide also briefly compares mass spectrometry with alternative analytical techniques, supported by experimental data where available.

Introduction to this compound Analysis

This compound is a molecule of interest in medicinal chemistry. Its structural elucidation and quantification are crucial for understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS), often coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), stands as a powerful tool for this purpose due to its high sensitivity and specificity.

Mass Spectrometry Analysis: A Detailed Look

Mass spectrometry provides valuable information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When analyzing this compound (molecular weight: 199.21 g/mol )[1], different ionization techniques and analytical setups can be employed, each with its own advantages.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. Electrospray ionization (ESI) is a common ionization source used in this technique.

Predicted Fragmentation Pattern:

In positive ion mode (ESI+), the molecule is expected to protonate to form the molecular ion [M+H]⁺ at an m/z of approximately 200.2. Subsequent fragmentation (MS/MS) would likely involve:

  • Loss of H₂O (18 Da): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z ~182.2.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group, resulting in a fragment at m/z ~155.2.

  • Loss of CO (28 Da): A characteristic fragmentation of the pyridine ring.

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z ~198.2 would be observed. Fragmentation could involve the loss of CO₂ (44 Da), a characteristic fragmentation of deprotonated benzoic acid, resulting in a fragment at m/z ~154.2.

Table 1: Predicted Key m/z Values for this compound in LC-MS/MS

Ion ModePrecursor Ion [M+H]⁺ or [M-H]⁻ (m/z)Predicted Fragment Ions (m/z)Probable Neutral Loss
Positive~200.2~182.2H₂O
~155.2COOH
Negative~198.2~154.2CO₂
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase the volatility of this compound. Silylation or esterification are common derivatization techniques. The fragmentation pattern in GC-MS (typically using electron ionization - EI) would be more extensive than in ESI-MS/MS.

Experimental Protocols

While a specific protocol for this compound is not available, the following is an adaptable LC-MS/MS protocol based on the analysis of a similar compound, 2-pyridylacetic acid.

Sample Preparation:

  • Spiking: For quantitative analysis, spike blank plasma/serum samples with known concentrations of this compound and an appropriate internal standard.

  • Protein Precipitation: Add acetonitrile to the plasma samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples to separate the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Positive or negative, depending on sensitivity.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using the predicted precursor and product ions.

Comparison with Other Analytical Techniques

While mass spectrometry offers high sensitivity and specificity, other analytical techniques can also be employed for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds.

Advantages:

  • Lower cost and complexity compared to LC-MS.

  • Good linearity and reproducibility for quantitative analysis.

Disadvantages:

  • Lower sensitivity compared to LC-MS.

  • Potential for interference from co-eluting compounds with similar UV absorbance.

Table 2: Performance Comparison of LC-MS/MS and HPLC-UV for the Analysis of Benzoic Acid Derivatives

ParameterLC-MS/MSHPLC-UV
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL)
Specificity Very HighModerate to High
Cost HighLow
Complexity HighLow to Moderate
Structural Information Yes (from fragmentation)No

Studies comparing LC-MS/MS and HPLC-UV for the analysis of other pharmaceutical compounds have shown that while HPLC-UV can be adequate for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical studies and trace-level detection[2][3][4].

Visualization of the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification MS2->Quantification Confirmation Structural Confirmation MS2->Confirmation

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

Mass spectrometry, particularly LC-MS/MS, provides a highly sensitive and specific platform for the analysis of this compound and its derivatives. While alternative methods like HPLC-UV are available, the detailed structural information and superior sensitivity of mass spectrometry make it an indispensable tool in drug development and research. The choice of analytical technique will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available resources.

References

The Unseen Advantage: 2-(Pyridin-3-yl)benzoic Acid and its Analogs as High-Performance Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems is perpetual. In the vast landscape of ligand design, a class of N,O-bidentate ligands, exemplified by 2-(pyridin-3-yl)benzoic acid and its structural analogs, is emerging as a powerful, yet underexplored, asset. This guide provides an objective comparison of the performance of these ligands, supported by experimental data, against other common ligand classes in palladium-catalyzed cross-coupling reactions.

The unique architecture of pyridinyl-benzoic acids, featuring a nitrogen-containing heterocycle and a carboxylic acid moiety, offers a compelling combination of electronic and steric properties that can significantly enhance catalytic activity. The nitrogen atom acts as a strong coordinating site for the metal center, while the carboxylate group can participate in the catalytic cycle, influencing both stability and reactivity.

Performance in the Heck-Mizoroki Reaction: A Comparative Analysis

The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, serves as an excellent platform to demonstrate the advantages of pyridinyl-benzoic acid-type ligands. Recent studies on a closely related analog, 3-amino-4-(2-pyridyl) benzoic acid (APBA), have showcased its exceptional performance when anchored to a metal-organic framework (MOF) in a palladium-catalyzed Heck reaction. This system achieved a remarkable turnover number (TON), a measure of catalyst efficiency, of 95,000.[1][2]

To contextualize this performance, the following table compares the catalytic efficiency of this pyridinyl-benzoic acid analog with other N,O-bidentate and commonly used ligands in the Heck reaction.

Ligand TypeSpecific LigandCatalyst SystemReactionTurnover Number (TON)Reference
Pyridinyl-Benzoic Acid Analog 3-amino-4-(2-pyridyl) benzoic acid (APBA)Pd@MOF-APBAHeck Reaction95,000 [1][2]
N,O-Bidentate N,N-Dimethyl-β-alaninePd(OAc)₂Heck Reaction103[3]
N,O-Bidentate Pd(quinoline-8-carboxylate)₂Pd(quinoline-8-carboxylate)₂Heck ReactionHigh TONs reported[1]
N,N,O-Terdentate Amido/pyridyl carboxylatePd(II) complexesHeck ReactionHigh TONs reported[1]

The data clearly indicates the superior performance of the pyridinyl-benzoic acid analog, with a TON several orders of magnitude higher than that of other N,O-bidentate ligands under the reported conditions. This suggests that the specific arrangement of the pyridine and benzoic acid moieties in this class of ligands plays a crucial role in stabilizing the palladium catalyst and promoting high turnover.

Experimental Protocols

Synthesis of a Representative Pyridinyl-Benzoic Acid Ligand: 3-amino-4-(2-pyridyl) benzoic acid (APBA)

A multifunctional amino-pyridine benzoic acid (APBA) ligand can be synthesized as a representative example of this class. The synthesis involves the derivatization of 2-(2-aminophenyl) pyridine, which allows for the introduction of the carboxylic acid functionality. The flexibility of the C-N bond in the amino group of APBA is believed to enhance its coordination with palladium compared to more rigid bidentate ligands.[2]

Key Experiment: Palladium-Catalyzed Heck Reaction Using an APBA-Functionalized MOF

The following protocol outlines the key steps for a Heck cross-coupling reaction using a palladium catalyst anchored by the APBA ligand within a metal-organic framework (MOF), demonstrating its high efficiency.

Materials:

  • Pd@MOF-APBA catalyst

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., styrene)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dioxane)

Procedure:

  • The Pd@MOF-APBA catalyst is synthesized by replacing the modulator ligand of a suitable MOF (e.g., MOF-808) with the APBA ligand, followed by the introduction of palladium.[2]

  • In a reaction vessel, the aryl halide, olefin, base, and solvent are combined.

  • The Pd@MOF-APBA catalyst is added to the reaction mixture.

  • The reaction is heated to the optimal temperature (e.g., 80°C) and stirred for the required duration (e.g., 24 hours).[4]

  • Upon completion, the catalyst can be recovered by filtration and the product isolated from the reaction mixture.

Catalytic Mechanism and Workflow

The enhanced catalytic activity of pyridinyl-benzoic acid ligands can be attributed to their unique interaction with the palladium center throughout the catalytic cycle. The N,O-bidentate coordination is thought to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition, migratory insertion, and reductive elimination.

Heck_Catalytic_Cycle cluster_workflow Experimental Workflow cluster_cycle Heck Catalytic Cycle Start Reaction Setup Reactants Add Aryl Halide, Olefin, Base, Solvent Start->Reactants Catalyst Add Pd@APBA-MOF Catalyst Reactants->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Filter and Isolate Product Reaction->Workup Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Coord Olefin Coordination Complex OxAdd->Coord Olefin MigIns Migratory Insertion Intermediate Coord->MigIns Migratory Insertion BetaElim β-Hydride Elimination Intermediate MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Base (-H-X) label_product Product (Substituted Olefin) BetaElim->label_product

Caption: Workflow and Catalytic Cycle of the Heck Reaction.

The diagram above illustrates both the experimental workflow for carrying out the Heck reaction and the proposed catalytic cycle. The N,O-bidentate ligand (L), in this case, a pyridinyl-benzoic acid analog, is crucial for stabilizing the palladium center at each stage of the cycle, leading to high efficiency and product yield.

References

Safety Operating Guide

Proper Disposal of 2-(Pyridin-3-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Pyridin-3-yl)benzoic acid (CAS No. 134363-45-4).

Immediate Safety and Handling

This compound is a hazardous substance that requires careful handling to avoid exposure. Based on available data, this compound is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.To avoid inhalation of dust and vapors.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, contaminated labware), must be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound" and its CAS number: "134363-45-4".

  • Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.

3. Spill and Leak Procedures:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of solid material, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust. Moisten the material with a damp cloth if necessary to minimize airborne dust.

  • For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Ensure proper PPE is worn during any cleanup activities.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

Hazard and Physical Property Data

The following table summarizes the known hazard information and some physical properties of this compound.

ParameterValueSource
CAS Number 134363-45-4[1][3]
Molecular Formula C12H9NO2[1][3]
Molecular Weight 199.21 g/mol [3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Designated Satellite Accumulation Area segregate->store spill_check Spill or Leak? store->spill_check small_spill Small Spill: Clean up with appropriate precautions spill_check->small_spill Yes (Small) large_spill Large Spill: Contact EHS Immediately spill_check->large_spill Yes (Large) contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup spill_check->contact_ehs No small_spill->collect large_spill->contact_ehs approved_disposal Disposal by an Approved Hazardous Waste Facility contact_ehs->approved_disposal end Disposal Complete approved_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Pyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Pyridin-3-yl)benzoic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, including benzoic acid and pyridine derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following guidance is based on the known hazards of structurally similar compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant.[1][2][3] It may also cause respiratory irritation and could be harmful if swallowed.[1][2][3] The pyridine component suggests potential for toxicity and flammability.[4][5][6][7] Therefore, a comprehensive PPE protocol is essential.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Purpose Material/Standard
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[8][9]Polycarbonate lenses, ANSI Z87.1 certified
Hand Protection Chemical-resistant glovesTo prevent skin contact with the chemical.Nitrile or butyl rubber gloves are recommended.[8][10][11]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[9][12]Chemical-resistant material such as neoprene or PVC.[8]
Respiratory Protection Respirator with appropriate cartridgesTo protect against inhalation of dust, fumes, or vapors, especially if working outside a fume hood or with large quantities.[8][12]N95 for low-fume environments; full-face respirator with acid gas cartridges for higher exposure.[8]
Foot Protection Closed-toe shoesTo protect feet from spills.---

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical to safely handle this compound. The following protocol outlines the necessary steps from preparation to cleanup.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Work Area gather_ppe 2. Gather and Inspect PPE prep_area->gather_ppe gather_materials 3. Assemble Materials and Equipment gather_ppe->gather_materials don_ppe 4. Don Appropriate PPE gather_materials->don_ppe fume_hood 5. Work in a Ventilated Fume Hood don_ppe->fume_hood weigh_transfer 6. Weigh and Transfer Chemical fume_hood->weigh_transfer reaction 7. Perform Experimental Procedure weigh_transfer->reaction decontaminate 8. Decontaminate Equipment reaction->decontaminate dispose_waste 9. Dispose of Waste decontaminate->dispose_waste doff_ppe 10. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodology

  • Preparation:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4][10]

    • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[10][13] A spill kit appropriate for acidic and potentially flammable materials should also be available.

    • Gather Materials: Before starting, assemble all necessary chemicals, equipment, and waste containers.

  • Handling:

    • PPE: Don the appropriate PPE as specified in Table 1.

    • Ventilation: Always handle the compound inside a properly functioning chemical fume hood to control vapors and dust.[4][5][6]

    • Weighing and Transfer: When weighing and transferring the solid, use care to avoid creating dust. Use a spatula and a tared container.

    • Solution Preparation: If preparing a solution, add the acid to the solvent slowly.

    • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and sources of ignition.[6][14][15]

  • Cleanup and Disposal:

    • Decontamination: Clean all glassware and equipment that came into contact with the chemical.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1] The container should be clearly labeled. Follow all local, state, and federal regulations for chemical waste disposal.

    • Spill Response: In case of a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact emergency personnel.

    • Personal Hygiene: After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.[5][14]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and compatible hazardous waste container.Collect in a designated container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Solutions containing this compound Labeled, sealed, and compatible liquid hazardous waste container.Collect in a designated container. Avoid mixing with incompatible materials.
Contaminated Labware (e.g., pipette tips, gloves) Labeled, sealed hazardous waste container.Dispose of as solid chemical waste.

All waste must be disposed of through a licensed hazardous waste management company.[1] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.